Neuraminidase-IN-5
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H11NO7 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
(8Z)-8-[(4-hydroxy-3-nitrophenyl)methylidene]-4-methylfuro[2,3-h]chromene-2,9-dione |
InChI |
InChI=1S/C19H11NO7/c1-9-6-16(22)27-19-11(9)3-5-14-17(19)18(23)15(26-14)8-10-2-4-13(21)12(7-10)20(24)25/h2-8,21H,1H3/b15-8- |
InChI Key |
GWNWFWWGBSKDLJ-NVNXTCNLSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=O)/C(=C/C4=CC(=C(C=C4)O)[N+](=O)[O-])/O3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])O3 |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Mechanism of Neuraminidase Inhibitors: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Neuraminidase-IN-5" is not available in the public domain as of November 2025. This guide will therefore focus on the well-characterized mechanisms of neuraminidase inhibitors as a class, with specific data and protocols provided for a representative potent inhibitor, Neuraminidase-IN-9 , to illustrate the principles of action and evaluation for this therapeutic category. This information is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action of Neuraminidase Inhibitors
Influenza virus replication culminates in the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new particles binds to sialic acid receptors on the host cell, causing the virions to remain tethered to the cell surface. The viral neuraminidase (NA) enzyme is crucial for the release of these progeny virions. NA is a glycoside hydrolase that cleaves the glycosidic linkages of terminal sialic acid residues from the host cell's glycoproteins and the newly formed virions themselves.[1][2][3][4] This enzymatic action allows the newly assembled viruses to be released, preventing their aggregation and facilitating the spread of infection to neighboring cells.[3]
Neuraminidase inhibitors are competitive inhibitors that mimic the natural substrate of the NA enzyme, sialic acid. By binding with high affinity to the active site of the neuraminidase enzyme, these inhibitors block its catalytic activity. Consequently, the cleavage of sialic acid is prevented, trapping the progeny virions on the surface of the infected cell and halting their spread.
Quantitative Data Summary for Neuraminidase-IN-9
The inhibitory potency of Neuraminidase-IN-9, a novel 1,2,3-triazole oseltamivir derivative, has been quantified against various influenza A virus subtypes. This compound is designed to target not only the active site but also the 430-cavity of the influenza virus neuraminidase, contributing to its potent inhibitory activity. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Influenza A Subtype | IC50 (µM) |
| H5N1 | 0.12 |
| H5N2 | 0.049 |
| H5N6 | 0.16 |
Data extracted from Ju H, et al.
Signaling Pathways in Influenza Virus Infection
While neuraminidase inhibitors act directly on the viral enzyme, it is important to understand the cellular signaling pathways that are modulated during an influenza virus infection, as the virus often exploits these for its replication. Key pathways include:
-
NF-κB Pathway: This pathway is often activated during viral infection, leading to the production of pro-inflammatory cytokines.
-
PI3K/Akt Pathway: This pathway is involved in cell survival and can be manipulated by the virus to prevent apoptosis of the host cell, thereby maximizing viral replication.
-
MAPK Pathway: This pathway is also implicated in the cellular response to viral infection and can influence viral replication.
The primary mechanism of neuraminidase inhibitors, however, does not directly involve the modulation of these host cell signaling pathways. Their action is extracellular, preventing the release and spread of newly formed virions.
Caption: Influenza virus lifecycle and the point of intervention for neuraminidase inhibitors.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro inhibitory activity of a compound against the neuraminidase enzyme.
Materials:
-
Neuraminidase-IN-9 or other test compounds
-
Recombinant influenza virus neuraminidase (e.g., from H5N1, H5N2, or H5N6)
-
MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of test concentrations.
-
Enzyme Preparation: Dilute the recombinant neuraminidase in Assay Buffer to a predetermined optimal concentration.
-
Assay Setup: In a 96-well plate, add 50 µL of the diluted test compound to each well. Add 50 µL of the diluted enzyme solution to each well. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Prepare a working solution of MUNANA by diluting the stock to 100 µM in Assay Buffer. Add 50 µL of the MUNANA working solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Fluorescence Reading: Read the fluorescence on a fluorometer at the specified wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the fluorometric neuraminidase inhibition assay.
Cell-Based Antiviral Assay (CPE Reduction)
This assay evaluates the ability of a compound to inhibit influenza virus replication in a cell culture model by observing the reduction in cytopathic effect (CPE).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., H5N1, H5N2, or H5N6)
-
Neuraminidase-IN-9 or other test compounds
-
Cell culture medium (e.g., DMEM)
-
TPCK-treated trypsin
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom, white-walled plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.
-
Compound Dilutions: Prepare serial dilutions of the test compound in serum-free cell culture medium.
-
Infection and Treatment:
-
Wash the confluent cell monolayer with PBS.
-
Add 100 µL of the diluted test compound to the appropriate wells. Include a no-drug control.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in the presence of TPCK-treated trypsin. Include a no-virus control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.
-
Quantification of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Read the luminescence on a luminometer.
-
Data Analysis: Calculate the percent protection from CPE for each concentration of the test compound and determine the 50% effective concentration (EC50).
Conclusion
Neuraminidase inhibitors represent a cornerstone of anti-influenza therapy. By targeting a critical step in the viral lifecycle—the release of progeny virions—these drugs effectively curtail the spread of infection. The development of novel inhibitors like Neuraminidase-IN-9, which may target additional pockets on the enzyme surface, holds promise for enhanced potency and for combating the emergence of drug-resistant strains. The standardized experimental protocols outlined in this guide are essential for the continued discovery and evaluation of new and effective neuraminidase inhibitors.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Influenza Neuraminidase Activity by Ultra-High Performance Liquid Chromatography and Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Neuraminidase-IN-5 synthesis and chemical structure
An in-depth analysis of Neuraminidase-IN-16, a potent N-substituted oseltamivir derivative, is provided in this technical guide as no public data could be found for a compound designated "Neuraminidase-IN-5". This document details the synthesis, chemical properties, and biological activity of Neuraminidase-IN-16, offering valuable insights for researchers and professionals in drug development.
Quantitative Data Summary
The biological efficacy of Neuraminidase-IN-16 has been determined through various enzymatic and cell-based assays. The tables below summarize the key inhibitory and effective concentrations against several influenza virus strains.[1]
Table 1: Neuraminidase Inhibition (IC₅₀) [1]
| Neuraminidase Subtype | IC₅₀ (µM) |
| H5N1 | 0.031 |
| H5N8 | 0.15 |
| H1N1 | 0.25 |
| H3N2 | 0.60 |
| H5N1-H274Y (Resistant) | 0.63 |
| H1N1-H274Y (Resistant) | 10.08 |
Table 2: Anti-Influenza Virus Activity (EC₅₀) [1]
| Cell Line | Virus Strain | EC₅₀ (µM) |
| Chicken Embryo Fibroblast (CEF) | H5N1 | 2.10 ± 0.44 |
| H5N8 | 2.28 ± 0.67 | |
| Madin-Darby Canine Kidney (MDCK) | H1N1 | 0.20 ± 0.01 |
| H3N2 | 11.3 ± 2.5 |
Experimental Protocols
Synthesis of Neuraminidase-IN-16
The synthesis of Neuraminidase-IN-16 begins with commercially available oseltamivir phosphate and involves a key reductive amination step.
1. Synthesis of the Intermediate Aldehyde (3-fluoro-4-(cyclopent-1-en-1-yl)benzaldehyde):
-
A Suzuki coupling reaction is performed with 4-bromo-3-fluorobenzaldehyde and cyclopent-1-en-1-ylboronic acid.[1]
-
This reaction is carried out in the presence of a palladium catalyst and a suitable base.[1]
-
The resulting aldehyde intermediate is purified using column chromatography.
2. Reductive Amination:
-
The free base of oseltamivir is reacted with the synthesized aldehyde intermediate.
-
Sodium triacetoxyborohydride serves as the reducing agent in a dichloromethane solvent.
3. Work-up and Purification:
-
The reaction is quenched, and the crude product is extracted.
-
The organic layers are combined, dried, and concentrated under reduced pressure.
-
The final product, Neuraminidase-IN-16, is purified by column chromatography, yielding a white solid.
Neuraminidase Inhibition Assay
This protocol outlines the procedure for determining the 50% inhibitory concentration (IC₅₀) of Neuraminidase-IN-16.
Reagent Preparation:
-
Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.
-
Substrate Solution: 100 µM MUNANA in assay buffer.
-
Stop Solution: 0.14 M NaOH in 83% ethanol.
Procedure:
-
Serial dilutions of Neuraminidase-IN-16 are prepared.
-
The diluted inhibitor is mixed with the neuraminidase enzyme and incubated.
-
The substrate solution is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C.
-
The stop solution is added to terminate the reaction.
-
The fluorescence is measured to determine the extent of substrate cleavage.
-
The IC₅₀ value is calculated from the dose-response curve.
Anti-Influenza Virus Assay (Cytopathic Effect Assay)
This assay determines the effective concentration (EC₅₀) of Neuraminidase-IN-16 in a cell-based system.
Procedure:
-
Host cells (e.g., MDCK or CEF) are seeded in 96-well plates and grown to confluence.
-
The cells are infected with a specific influenza virus strain at a predetermined multiplicity of infection (MOI).
-
Immediately following infection, serial dilutions of Neuraminidase-IN-16 are added to the wells.
-
The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
The extent of the virus-induced cytopathic effect (CPE) is assessed after the incubation period.
-
The EC₅₀ value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.
Visualizations
Caption: Logical Synthesis Workflow for Neuraminidase-IN-16.
Caption: Experimental Workflow for Neuraminidase Inhibition Assay.
Caption: Influenza Virus Release and Inhibition by Neuraminidase Inhibitors.
References
Core Technical Guide: Discovery and Development of Neuraminidase-IN-9
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a compound specifically named "Neuraminidase-IN-5" did not yield publicly available information. This guide focuses on Neuraminidase-IN-9 , a novel and potent neuraminidase inhibitor, to provide an in-depth technical overview in the requested format. Neuraminidase-IN-9, also identified as compound 6l, is a 1,2,3-triazole oseltamivir derivative.[1]
Introduction
Influenza remains a significant global health threat, necessitating the continued development of effective antiviral therapeutics. The influenza virus neuraminidase (NA), a surface glycoprotein, is a crucial enzyme in the viral replication cycle.[2][3] It facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoproteins, thereby preventing viral aggregation and promoting the spread of infection.[4][5] This essential function makes neuraminidase a prime target for antiviral drug development. Neuraminidase inhibitors are a class of antiviral drugs designed to block the enzymatic activity of NA, thus halting the progression of the infection.
Neuraminidase-IN-9 is a novel, potent, and selective small molecule inhibitor of influenza neuraminidase. Its design as a 1,2,3-triazole oseltamivir derivative allows it to target the 430-cavity of the influenza virus neuraminidase in addition to the classical active site, contributing to its potent inhibitory activity. This guide provides a comprehensive overview of the discovery, mechanism of action, quantitative data, and experimental protocols related to Neuraminidase-IN-9.
Mechanism of Action
Neuraminidase-IN-9 functions as a competitive inhibitor of the neuraminidase enzyme. During the late stage of the viral life cycle, newly formed virions bud from the host cell membrane. The viral hemagglutinin (HA) on the surface of these virions binds to sialic acid receptors on the host cell, keeping the new virus particles tethered to the cell surface. Neuraminidase is responsible for cleaving these sialic acid residues, which allows for the release of the new virions and the subsequent infection of neighboring cells.
By mimicking the natural substrate, sialic acid, Neuraminidase-IN-9 binds with high affinity to the active site of the neuraminidase enzyme. This binding event blocks the cleavage of sialic acid, effectively trapping the progeny virions on the surface of the infected cell and preventing their spread.
Mechanism of action of Neuraminidase-IN-9.
Quantitative Data Summary
The inhibitory potency of Neuraminidase-IN-9 has been evaluated against various influenza A virus subtypes using enzymatic assays. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Influenza A Subtype | IC50 (µM) |
| H5N1 | 0.12 |
| H5N2 | 0.049 |
| H5N6 | 0.16 |
| Data extracted from the primary publication by Ju H, et al. |
Experimental Protocols
The discovery and development of neuraminidase inhibitors like Neuraminidase-IN-9 involve a series of key experiments to determine their efficacy and mechanism of action.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of neuraminidase.
Materials:
-
Neuraminidase-IN-9
-
Recombinant influenza virus neuraminidase (e.g., from H5N1, H5N2, or H5N6)
-
MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid), 2.5 mM stock in dH2O
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Protocol:
-
Compound Preparation: Prepare a stock solution of Neuraminidase-IN-9 in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of test concentrations (e.g., 0.01 µM to 100 µM).
-
Enzyme Preparation: Dilute the recombinant neuraminidase in Assay Buffer to a predetermined optimal concentration.
-
Assay Setup: In a 96-well plate, add the diluted enzyme to each well (except for blank controls). Add the various concentrations of Neuraminidase-IN-9 or control inhibitors. Include enzyme-only (no inhibitor) and blank (no enzyme, no inhibitor) controls.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Prepare a working solution of MUNANA by diluting the stock to 100 µM in Assay Buffer. Add the MUNANA solution to all wells to initiate the reaction. Incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the Stop Solution to each well.
-
Data Acquisition: Read the fluorescence on a fluorometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the enzyme-only control. Determine the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.
Workflow for the Neuraminidase Inhibition Assay.
This assay evaluates the ability of Neuraminidase-IN-9 to inhibit the cytopathic effect (CPE) of the influenza virus in a cell culture model.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Influenza virus stock (e.g., H5N1, H5N2, or H5N6)
-
Neuraminidase-IN-9
-
TPCK-treated trypsin
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom, white-walled plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of Neuraminidase-IN-9 in serum-free cell culture medium.
-
Infection and Treatment:
-
When cells are confluent, wash the monolayer with PBS.
-
Add the diluted Neuraminidase-IN-9 to the appropriate wells. Include a no-drug control.
-
Infect the cells with influenza virus at a specific multiplicity of infection (MOI), for example, 0.01, in the presence of TPCK-treated trypsin. Include a no-virus control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.
-
Quantification of Cell Viability: Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Calculate the percent protection from CPE for each inhibitor concentration. Determine the 50% effective concentration (EC50) of Neuraminidase-IN-9, which is the concentration that inhibits the viral cytopathic effect by 50%.
Signaling Pathways in Influenza Virus Infection
Influenza virus infection is known to modulate several host cell signaling pathways to facilitate its replication, including the NF-κB, PI3K/Akt, and MAPK pathways. While neuraminidase inhibitors primarily act at the late stage of the viral life cycle (viral egress), the overall context of viral-host interactions is crucial for understanding the complete picture of infection and potential therapeutic interventions.
Signaling pathways involved in influenza infection.
Conclusion
The development of potent and specific neuraminidase inhibitors like Neuraminidase-IN-9 is a testament to the power of structure-based drug design. By targeting a critical step in the influenza virus life cycle, these inhibitors represent a cornerstone of anti-influenza therapy. The detailed experimental protocols and quantitative data provided in this guide offer a framework for the evaluation of novel neuraminidase inhibitors and contribute to the ongoing efforts to combat influenza worldwide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 5. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Neuraminidase-IN-5 in Influenza Virus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses continue to pose a significant global health threat, necessitating the ongoing development of novel antiviral therapeutics. The viral neuraminidase (NA) enzyme is a crucial surface glycoprotein that plays a pivotal role in the influenza virus life cycle, making it a prime target for antiviral drug design.[1][2][3] This technical guide focuses on the role and mechanism of action of a specific neuraminidase inhibitor, referred to herein as Neuraminidase-IN-5 (structurally related to the benzoic acid derivative NC-5), in the context of influenza virus replication. We will delve into its inhibitory activity, the experimental protocols used for its evaluation, and its place within the broader landscape of neuraminidase inhibitors.
The Critical Role of Neuraminidase in Influenza Virus Replication
The influenza virus replication cycle involves several stages, with neuraminidase activity being essential for the final steps.[4][5] After the virus enters a host cell and replicates, new progeny virions assemble and bud from the host cell membrane. These newly formed virions remain tethered to the cell surface via the interaction of their hemagglutinin (HA) protein with sialic acid receptors on the host cell.
Viral neuraminidase functions to cleave these terminal sialic acid residues from the host cell and the surface of the newly formed virions. This enzymatic activity is critical for:
-
Release of Progeny Virions: By severing the connection to the host cell, neuraminidase allows the newly synthesized viruses to be released and to infect neighboring cells, thus propagating the infection.
-
Prevention of Viral Aggregation: Neuraminidase also prevents the newly released virions from clumping together by removing sialic acids from the viral glycoproteins themselves.
-
Facilitating Viral Movement: In the respiratory tract, neuraminidase can help the virus move through the mucus layer to reach the underlying epithelial cells.
Given its indispensable role in viral propagation, inhibiting the function of neuraminidase is an effective strategy for controlling influenza virus infections.
This compound: Mechanism of Action
This compound, exemplified by the compound NC-5, acts as an inhibitor of the influenza virus neuraminidase. While the precise binding mode of NC-5 is still under investigation, it is understood to suppress the enzymatic activity of neuraminidase. By blocking the active site of the enzyme, this compound prevents the cleavage of sialic acid, leading to the aggregation of newly formed virions on the surface of the infected cell and preventing their release. This effectively halts the spread of the virus to other cells.
The inhibitory effect of NC-5 has been demonstrated against both wild-type and oseltamivir-resistant strains of influenza A virus, suggesting it may have a distinct interaction with the enzyme's active site.
Quantitative Data for this compound (NC-5)
The antiviral activity of this compound (NC-5) has been quantified using both cell-based assays and enzymatic assays. The following tables summarize the available data.
| Influenza A Virus Strain | EC50 (µM) | Assay Type |
| A/FM/1/47 (H1N1) | 33.6 | Cell-based (CPE inhibition) |
| A/FM/1/47-H275Y (H1N1, oseltamivir-resistant) | 32.8 | Cell-based (CPE inhibition) |
| A/Beijing/32/92 (H3N2) | >160 | Cell-based (CPE inhibition) |
EC50 (50% effective concentration) is the concentration of the inhibitor that reduces the viral cytopathic effect (CPE) by 50%. Data extracted from a study on the benzoic acid derivative NC-5.
| Influenza A Virus Strain/NA Subtype | IC50 (µM) | Assay Type |
| H1N1 | >480 | Enzymatic (NA activity inhibition) |
| H3N2 | >480 | Enzymatic (NA activity inhibition) |
| H5N1 | >480 | Enzymatic (NA activity inhibition) |
| H7N9 | >480 | Enzymatic (NA activity inhibition) |
| H1N1-H275Y (oseltamivir-resistant) | >480 | Enzymatic (NA activity inhibition) |
| H7N9-R294K (oseltamivir-resistant) | >480 | Enzymatic (NA activity inhibition) |
IC50 (50% inhibitory concentration) is the concentration of the inhibitor that reduces the neuraminidase enzyme activity by 50%. The inhibition rate for all tested NAs was above 25% at 480 µM. Data extracted from a study on the benzoic acid derivative NC-5.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of neuraminidase inhibitors. The following are representative protocols for key experiments.
Neuraminidase Inhibition Assay (Fluorometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.
Materials:
-
This compound (or other inhibitor)
-
Recombinant influenza virus neuraminidase or purified virus
-
MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black, flat-bottom plates
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Enzyme Preparation: Dilute the neuraminidase enzyme or virus to a concentration that gives a linear reaction rate over the assay period.
-
Assay Setup: In a 96-well plate, add the diluted inhibitor and the enzyme/virus solution. Include controls for 100% enzyme activity (no inhibitor) and background fluorescence (no enzyme).
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Add the MUNANA substrate to all wells to initiate the reaction. Incubate at 37°C for 60 minutes.
-
Termination: Stop the reaction by adding the Stop Solution.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Antiviral Assay (CPE Inhibition)
This assay assesses the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).
Materials:
-
This compound (or other inhibitor)
-
Influenza virus stock
-
Susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Cell culture medium (e.g., DMEM)
-
TPCK-treated trypsin
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluency.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Dilute the influenza virus to a predetermined multiplicity of infection (MOI).
-
Infection and Treatment: Wash the cell monolayer with PBS. Add the diluted inhibitor to the appropriate wells. Infect the cells with the influenza virus in the presence of TPCK-treated trypsin. Include virus-only and no-virus controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.
-
Quantification of Cell Viability: Add a cell viability reagent to each well and measure the signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent CPE inhibition for each inhibitor concentration and determine the EC50 value using non-linear regression analysis.
Visualizing Mechanisms and Workflows
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory action of this compound.
Caption: Mechanism of action of this compound in inhibiting influenza virus release.
Experimental Workflow for Neuraminidase Inhibition Assay
Caption: Workflow for a fluorometric neuraminidase inhibition assay.
Conclusion
This compound, as represented by the compound NC-5, demonstrates inhibitory activity against influenza A virus neuraminidase, including strains resistant to existing antiviral drugs. Its mechanism of action, centered on the blockade of viral release, underscores the continued importance of neuraminidase as a therapeutic target. The quantitative data and experimental protocols provided in this guide offer a framework for the further investigation and development of this and other novel neuraminidase inhibitors. As the influenza virus continues to evolve, a robust pipeline of antiviral agents with diverse mechanisms of action will be essential for future pandemic preparedness.
References
- 1. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 4. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Neuraminidase Inhibitor Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the computational methodologies used to model the binding of novel inhibitors to influenza neuraminidase, a crucial target for antiviral drug development. For the purpose of this guide, we will refer to a hypothetical novel inhibitor as "IN-5". The principles and protocols described herein are broadly applicable to the in silico analysis of any potential neuraminidase inhibitor.
Introduction to Neuraminidase as a Drug Target
Influenza A and B viruses are major global health concerns, and the surface glycoprotein neuraminidase (NA) is a key target for antiviral therapy.[1] NA is a sialidase enzyme that cleaves terminal sialic acid residues from host cell receptors and newly formed virions.[2][3] This enzymatic activity is essential for the release of progeny viruses from infected cells, preventing their aggregation and facilitating their spread.[2][4] By blocking the active site of NA, inhibitors can halt the viral replication cycle, making it a highly attractive target for drug design. Several approved antiviral drugs, such as Oseltamivir, Zanamivir, and Peramivir, function as neuraminidase inhibitors. However, the emergence of drug-resistant viral strains necessitates the continuous discovery of new and potent inhibitors.
In silico modeling plays a pivotal role in the rational design and screening of novel neuraminidase inhibitors. Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies allow researchers to predict binding affinities, understand interaction mechanisms at a molecular level, and prioritize candidates for experimental validation.
Quantitative Data on Neuraminidase Inhibitor Binding
The binding affinity of an inhibitor to its target is a critical determinant of its potential efficacy. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), or the dissociation constant (Kₐ). Computational methods provide estimates of binding energy (e.g., kcal/mol), which correlate with these experimental values. Below is a summary of binding data for known inhibitors and computationally evaluated compounds, providing a benchmark for assessing novel candidates like IN-5.
| Compound/Inhibitor | Target Neuraminidase | Method | Binding Affinity/Score | Reference |
| Oseltamivir Carboxylate | H1N1 | Bioassay | IC₅₀ = 11.26 ± 2.79 nM | |
| Oseltamivir Carboxylate | H5N1 | Bioassay | IC₅₀ = 5.60 ± 1.65 nM | |
| Zanamivir | H5N1 (PDB: 2HTQ) | Molecular Docking (XP Score) | -10.168 kcal/mol | |
| Oseltamivir | H5N1 (PDB: 2HTQ) | Molecular Docking (XP Score) | -8.848 kcal/mol | |
| Compound Y-1 | NA (PDB: 2HU0) | Bioassay | IC₅₀ = 0.21 ± 0.04 µM | |
| Lead AN-329/10738021 | NA (PDB: 2HU0) | Bioassay | IC₅₀ = 1.92 µM | |
| Peptide P2 | H1N1 | Bioassay | IC₅₀ = 2.26 µM | |
| Peptide P2 | H5N1 | Bioassay | IC₅₀ = 1.46 µM | |
| Laninamivir | H7N9 | Molecular Docking | Superior binding energy to Oseltamivir | |
| Peramivir | H7N9 | Molecular Docking | Superior binding energy to Oseltamivir |
Methodologies for In Silico Modeling and Experimental Validation
A multi-step approach combining computational modeling and experimental validation is crucial for the successful identification of novel neuraminidase inhibitors.
This in vitro assay is a widely used method to determine the IC₅₀ value of a potential inhibitor by measuring the enzymatic activity of neuraminidase.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The NA enzyme cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., IN-5) in an appropriate solvent (e.g., DMSO).
-
Create serial dilutions of the inhibitor in assay buffer (e.g., 50 mM MES buffer, pH 6.15, containing 150 mM NaCl and 10 mM CaCl₂).
-
Dilute the neuraminidase enzyme to a working concentration in the assay buffer.
-
Prepare the MUNANA substrate solution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of each serially diluted inhibitor concentration. Include wells with buffer only as a negative control (100% activity) and a known inhibitor like Oseltamivir as a positive control.
-
Add 50 µL of the diluted neuraminidase enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
-
Data Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 365 nm, emission at 450 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor's active site.
Protocol:
-
Receptor Preparation (Neuraminidase):
-
Obtain the 3D crystal structure of the target neuraminidase from the Protein Data Bank (PDB). A representative structure for H1N1 is PDB ID: 3TI5.
-
Using molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro), remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges) to the protein.
-
Define the binding site by creating a grid box that encompasses the key active site residues (e.g., Arg118, Asp151, Arg152, Glu276, Arg292, Arg371, Tyr406).
-
-
Ligand Preparation (Inhibitor IN-5):
-
Generate the 3D structure of the inhibitor IN-5 using a chemical drawing tool (e.g., ChemDraw) and save it in a suitable format (e.g., SDF or MOL2).
-
Perform energy minimization of the ligand structure using a force field like MMFF94.
-
Define rotatable bonds and assign charges to the ligand atoms.
-
-
Docking Simulation:
-
Use a docking program like AutoDock Vina or Glide.
-
Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined grid box. A Lamarckian genetic algorithm is commonly used.
-
The program will score the resulting poses based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is considered the most probable binding mode.
-
-
Analysis:
-
Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between IN-5 and the neuraminidase active site residues.
-
Compare the predicted binding energy of IN-5 with that of known inhibitors to estimate its potential potency.
-
MD simulations provide insights into the dynamic behavior of the neuraminidase-inhibitor complex over time, offering a more realistic representation of the binding stability and conformational changes in a simulated physiological environment.
Protocol:
-
System Setup:
-
Use the best-ranked docked pose of the neuraminidase-IN-5 complex as the starting structure.
-
Parametrize the ligand (IN-5) by generating force field parameters using tools like the General Amber Force Field (GAFF) and calculating partial charges.
-
Place the complex in a periodic solvent box (e.g., a dodecahedron) filled with a water model like TIP3P. The box size should ensure a minimum distance (e.g., 16 Å) between the complex and the box edge.
-
Add counterions (e.g., Na⁺ or Cl⁻) to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system using the steepest descent algorithm to remove steric clashes.
-
Gradually heat the system to a target temperature (e.g., 310 K) under the NVT ensemble (constant number of particles, volume, and temperature) while restraining the protein and ligand.
-
Equilibrate the system's pressure under the NPT ensemble (constant number of particles, pressure, and temperature) to achieve the correct solvent density. This is often done in multiple steps with decreasing restraints.
-
-
Production Run:
-
Run the unconstrained MD simulation for a significant duration (e.g., 100-200 ns or longer) to sample the conformational space of the complex. Save snapshots (trajectories) at regular intervals for analysis.
-
-
Analysis:
-
Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess the stability of the complex throughout the simulation.
-
Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions, such as hydrogen bonds, between IN-5 and neuraminidase.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the complex, providing a more accurate estimate of binding affinity than docking scores alone.
-
Visualizations of Key Pathways and Workflows
Diagrams created using Graphviz DOT language to illustrate critical processes.
References
Technical Whitepaper: Target Specificity and Selectivity of a Potent Neuraminidase Inhibitor
Compound: Oseltamivir (GS-4071) Target: Influenza Virus Neuraminidase (NA)
This document provides a detailed technical overview of the target specificity and selectivity of Oseltamivir, the active metabolite of the prodrug Oseltamivir Phosphate (Tamiflu®). It is intended for researchers, scientists, and drug development professionals working on influenza therapeutics.
Executive Summary
Oseltamivir is a potent and selective inhibitor of influenza A and B virus neuraminidases. Neuraminidase is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, thereby propagating the infection. Oseltamivir, a transition-state analog of sialic acid, binds to the highly conserved active site of the enzyme, effectively halting its function. This guide summarizes the quantitative inhibitory activity, selectivity profile, experimental methodologies used for its characterization, and the mechanistic role of neuraminidase in the viral life cycle.
Quantitative Inhibitory Activity
The inhibitory potency of Oseltamivir's active form, Oseltamivir Carboxylate (GS-4071), has been extensively evaluated against various influenza A and B strains. The data, typically presented as the half-maximal inhibitory concentration (IC50), demonstrates potent, low-nanomolar inhibition across multiple subtypes.
| Influenza Virus Strain/Subtype | Neuraminidase Subtype | IC50 (nM) | Assay Type | Reference |
| Influenza A/H1N1 (A/Texas/36/91) | N1 | 0.9 - 2.1 | Fluorometric Enzyme Inhibition Assay | |
| Influenza A/H3N2 (A/Victoria/3/75) | N2 | 0.5 - 1.2 | Fluorometric Enzyme Inhibition Assay | |
| Influenza B (B/Panama/45/90) | B | 4.0 - 7.9 | Fluorometric Enzyme Inhibition Assay | |
| Avian A/H5N1 (various) | N1 | 0.13 - 1.8 | Fluorometric Enzyme Inhibition Assay | |
| Avian A/H7N9 (various) | N9 | 0.5 - 2.0 | Fluorometric Enzyme Inhibition Assay | |
| Oseltamivir-Resistant H1N1 (H275Y) | N1 (mutated) | >300 | Fluorometric Enzyme Inhibition Assay |
Target Selectivity
Oseltamivir exhibits high selectivity for viral neuraminidases over human sialidases (also known as human neuraminidases), which is a critical factor for its favorable safety profile. Human sialidases (NEU1, NEU2, NEU3, NEU4) are involved in various endogenous cellular processes, and their inhibition could lead to toxicity.
| Enzyme Target | IC50 (μM) | Selectivity (Fold-Difference vs. Viral NA) | Reference |
| Influenza A/N1 Neuraminidase | 0.001 | - | |
| Human Sialidase (NEU1) | >1000 | >1,000,000x | |
| Human Sialidase (NEU2) | >1000 | >1,000,000x | |
| Human Sialidase (NEU3) | >1000 | >1,000,000x | |
| Human Sialidase (NEU4) | >1000 | >1,000,000x |
Mechanism of Action and Viral Life Cycle
Oseltamivir inhibits the final stage of the viral replication cycle. After a new virion is assembled and buds from the host cell membrane, it remains tethered to the cell surface via the interaction between viral hemagglutinin (HA) and sialic acid receptors. Neuraminidase is responsible for cleaving these sialic acid residues, releasing the virus and allowing it to infect other cells. Oseltamivir blocks this cleavage, causing viral particles to aggregate at the cell surface and preventing their release.
Caption: Influenza virus life cycle and the inhibitory action of Oseltamivir.
Experimental Protocols
5.1 Neuraminidase Enzyme Inhibition Assay (Fluorometric)
This protocol describes a standard method for determining the IC50 values of neuraminidase inhibitors.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of neuraminidase by 50%.
Materials:
-
Recombinant neuraminidase enzyme (e.g., from N1 or N2 subtype)
-
Fluorogenic substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer: 33 mM MES buffer (pH 6.5), 4 mM CaCl2
-
Stop Solution: 0.1 M glycine-NaOH (pH 10.2), 25% ethanol
-
Test compound (Oseltamivir Carboxylate) serially diluted
-
96-well black microplates
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Oseltamivir Carboxylate in Assay Buffer. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.
-
Enzyme Addition: Add 25 µL of diluted test compound or control to the wells of a 96-well plate. Add 25 µL of recombinant neuraminidase solution (pre-diluted in Assay Buffer to a concentration that gives a linear signal over the reaction time).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of pre-warmed MUNANA substrate (final concentration typically 100 µM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Fluorescence Reading: Measure the fluorescence intensity on a fluorometer at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Normalize the data by setting the "no inhibitor" control to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the fluorometric neuraminidase inhibition assay.
Conclusion
Oseltamivir is a highly potent inhibitor of influenza A and B neuraminidases, acting at a critical step in the viral life cycle to prevent the release of new virions. Its exceptional selectivity for viral enzymes over human homologs underscores its clinical utility and safety. The standardized fluorometric assays provide a robust and reproducible method for quantifying its inhibitory activity and for screening new chemical entities targeting the same enzyme.
Pharmacological Profile of a Novel Neuraminidase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuraminidase inhibitors are a cornerstone in the management of influenza virus infections, effectively halting viral propagation by targeting the viral neuraminidase enzyme. This technical guide provides a comprehensive pharmacological profile of Neuraminidase-IN-9, a novel 1,2,3-triazole oseltamivir derivative.[1] By competitively inhibiting the neuraminidase enzyme, this compound prevents the cleavage of sialic acid residues, leading to the aggregation of newly formed virions on the host cell surface and subsequent cessation of viral spread.[1] This document details the quantitative inhibitory potency, experimental methodologies for its characterization, and the underlying signaling pathways.
Introduction to Neuraminidase Inhibition
Influenza viruses, enveloped RNA viruses belonging to the Orthomyxoviridae family, are major causative agents of seasonal epidemics and occasional pandemics.[2] Two primary glycoproteins on the viral surface, hemagglutinin (HA) and neuraminidase (NA), are critical for the viral life cycle. While HA facilitates viral entry by binding to sialic acid receptors on host cells, NA is essential for the release of progeny virions from infected cells. By cleaving terminal sialic acid residues from host cell and viral glycoproteins, NA prevents the aggregation of newly synthesized virions and facilitates their dissemination.
Neuraminidase inhibitors are designed to mimic the natural substrate of the NA enzyme, sialic acid, thereby competitively binding to its active site and blocking its enzymatic function. This mode of action effectively traps the newly formed virus particles on the cell surface, preventing their release and subsequent infection of other cells.
Quantitative Data Summary: Inhibitory Potency of Neuraminidase-IN-9
The inhibitory efficacy of Neuraminidase-IN-9 has been determined against various influenza A virus subtypes through enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce neuraminidase activity by 50%, are summarized in the table below.
| Influenza A Subtype | IC50 (µM) |
| H5N1 | 0.12 |
| H5N2 | 0.049 |
| H5N6 | 0.16 |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Neuraminidase-IN-9 is the competitive inhibition of the viral neuraminidase enzyme. Upon budding from the host cell, newly formed influenza virions remain tethered to the cell surface through the interaction of HA with sialic acid receptors. Neuraminidase cleaves these sialic acid residues, enabling the release of the progeny virus. Neuraminidase-IN-9 binds to the active site of the neuraminidase enzyme, preventing this cleavage and thus halting the spread of the virus.
While the direct target of Neuraminidase-IN-9 is a viral enzyme, influenza virus infection itself profoundly impacts host cell signaling pathways to facilitate its replication. These pathways include the NF-κB, PI3K/Akt, and MAPK signaling cascades. Although neuraminidase inhibitors do not directly target these pathways, their action in preventing viral spread indirectly mitigates the downstream effects of viral-induced cellular dysregulation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of neuraminidase inhibitors like Neuraminidase-IN-9.
In Vitro Neuraminidase Inhibition Assay
This fluorescence-based assay is a standard method to determine the IC50 value of a neuraminidase inhibitor.
Materials:
-
Recombinant influenza virus neuraminidase
-
Neuraminidase-IN-9
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Protocol:
-
Compound Dilution: Prepare a stock solution of Neuraminidase-IN-9 in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of test concentrations.
-
Enzyme Preparation: Dilute the recombinant neuraminidase in Assay Buffer to a concentration that yields a linear fluorescent signal during the reaction time.
-
Assay Setup: In a 96-well plate, add 25 µL of each Neuraminidase-IN-9 dilution to triplicate wells. Add 25 µL of Assay Buffer to control wells (no inhibitor). Add 25 µL of the diluted neuraminidase solution to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Prepare a working solution of MUNANA by diluting the stock to 100 µM in Assay Buffer. Add 50 µL of the MUNANA working solution to all wells to initiate the reaction. Incubate at 37°C for 60 minutes.
-
Reaction Termination: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction and enhance the fluorescent signal.
-
Fluorescence Measurement: Read the plate on a fluorometer at the specified excitation and emission wavelengths.
-
Data Analysis: Correct for background fluorescence by subtracting the average reading of blank wells (no enzyme). Calculate the percentage of inhibition for each concentration of Neuraminidase-IN-9 relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay
This assay evaluates the efficacy of Neuraminidase-IN-9 in inhibiting viral replication within a cellular context.
Materials:
-
Susceptible host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Influenza virus stock
-
Neuraminidase-IN-9
-
Cell culture medium (e.g., DMEM)
-
TPCK-treated trypsin
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom, white-walled plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed MDCK cells into 96-well plates and culture until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of Neuraminidase-IN-9 in serum-free cell culture medium.
-
Infection and Treatment:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add 100 µL of the diluted Neuraminidase-IN-9 to the appropriate wells. Include a no-drug control.
-
Infect the cells with influenza virus at a low multiplicity of infection (MOI) in the presence of TPCK-treated trypsin. Include a no-virus control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.
-
Cell Viability Assessment:
-
After the incubation period, remove the medium from the wells.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of Neuraminidase-IN-9 relative to the no-virus control.
-
Determine the 50% effective concentration (EC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Safety and Efficacy
While specific clinical safety and efficacy data for Neuraminidase-IN-9 are not available, the class of neuraminidase inhibitors has a well-established safety profile. Meta-analyses of randomized controlled trials have shown that neuraminidase inhibitors are effective in reducing the duration of influenza symptoms and the incidence of complications. They are generally well-tolerated, with the most common adverse effects being mild and transient. Further preclinical and clinical studies would be required to establish the specific safety and efficacy profile of Neuraminidase-IN-9.
Conclusion
Neuraminidase-IN-9 demonstrates potent in vitro inhibitory activity against multiple influenza A subtypes. Its mechanism of action as a competitive inhibitor of neuraminidase is consistent with a well-validated antiviral strategy. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this and other novel neuraminidase inhibitors. The favorable preclinical data for compounds like Neuraminidase-IN-9 underscore the continuing potential for the development of new and improved anti-influenza therapeutics.
References
Neuraminidase-IN-5 enzyme kinetics and inhibition constant (Ki)
An In-Depth Technical Guide on the Enzyme Kinetics and Inhibition of Neuraminidase-IN-5
Introduction
Neuraminidase (NA), a key glycoprotein on the surface of the influenza virus, is a critical enzyme for viral replication and propagation.[1][2] It facilitates the release of newly formed virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoconjugates.[3][4][5] This function makes neuraminidase a prime target for antiviral drug development. This compound is a potent, dihydrofurocoumarin-based inhibitor of this enzyme. This technical guide provides a comprehensive overview of the available inhibitory data for this compound, detailed experimental protocols for its characterization, and a description of its mechanism of action.
Quantitative Inhibitory Data
Specific enzyme kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) for this compound are not publicly available. The primary measure of its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce neuraminidase activity by 50%.
The relationship between IC50 and Ki can be complex, often described by the Cheng-Prusoff equation, which requires knowledge of the substrate concentration used in the assay and the type of inhibition (e.g., competitive, non-competitive). Without this information, a precise Ki value cannot be derived.
The known IC50 value for this compound is summarized below.
| Compound | Parameter | Value | Source |
| This compound | IC50 | 0.02 µM |
Mechanism of Action
The influenza virus life cycle involves several stages: attachment, entry, replication, assembly, and release. The viral hemagglutinin (HA) protein binds to sialic acid receptors on the host cell surface, initiating infection. After replication, new virions assemble and bud from the host cell membrane but remain tethered to the surface via HA-sialic acid interactions.
Neuraminidase's essential role is to cleave these sialic acid residues, releasing the progeny virus and allowing it to infect neighboring cells. Neuraminidase inhibitors, including this compound, function by binding to the active site of the enzyme. This binding event prevents the enzyme from cleaving sialic acid, thus trapping the new virions on the surface of the infected cell and halting the spread of the infection.
Caption: Mechanism of action of neuraminidase inhibitors.
Experimental Protocols
The following is a detailed protocol for a fluorescence-based in vitro neuraminidase inhibition assay, a standard method for determining the IC50 and inhibition kinetics of compounds like this compound. This method utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU).
Materials and Reagents
-
Enzyme: Recombinant influenza virus neuraminidase
-
Substrate: MUNANA (2.5 mM stock solution in dH₂O)
-
Inhibitor: this compound (stock solution in a suitable solvent like DMSO)
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol or another suitable solution to terminate the reaction.
-
Instrumentation: Fluorometer (Excitation: ~355-360 nm, Emission: ~450-460 nm)
-
Labware: 96-well black, flat-bottom microplates
Experimental Workflow Diagram
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Detailed Procedure
-
Prepare this compound Dilutions: Create a serial dilution series of this compound in Assay Buffer from the stock solution. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 0.01 nM to 10 µM). Include a control with buffer only (no inhibitor).
-
Prepare Enzyme Solution: Dilute the recombinant neuraminidase enzyme in Assay Buffer to a working concentration. This concentration should be predetermined to yield a linear reaction rate for at least 60 minutes.
-
Assay Setup: In a 96-well black microplate, add the reagents in triplicate for each condition:
-
Add 25 µL of each this compound dilution to the appropriate wells.
-
Add 25 µL of Assay Buffer to the "no inhibitor" control wells.
-
Add 25 µL of the diluted neuraminidase solution to all wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction:
-
Prepare a working solution of MUNANA substrate (e.g., 100 µM) by diluting the stock in Assay Buffer.
-
To initiate the reaction, add 50 µL of the MUNANA working solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, ensuring it is protected from light.
-
-
Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
Fluorescence Measurement: Read the fluorescence of each well using a fluorometer set to an excitation wavelength of approximately 355 nm and an emission wavelength of 460 nm.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence reading from blank wells (containing all reagents except the enzyme) from all other readings.
-
Calculate Percent Inhibition: Determine the percentage of neuraminidase inhibition for each concentration of this compound relative to the "no inhibitor" control (which represents 100% activity).
-
Percent Inhibition = 100 x (1 - [Fluorescence of Test Well / Fluorescence of 100% Activity Control])
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
Determination of Inhibition Constant (Ki)
To determine the Ki value, the assay must be performed under steady-state conditions where the reaction velocity is linear with time. The experiment is repeated with multiple fixed concentrations of the inhibitor (this compound) while varying the concentration of the substrate (MUNANA). The data can then be plotted using methods such as Lineweaver-Burk or Dixon plots to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate the Ki value. A theoretical Ki can also be calculated using computational methods.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Structural Biology of a Neuraminidase-Inhibitor Complex: A Technical Guide
Disclaimer: Initial searches for a specific compound designated "Neuraminidase-IN-5" did not yield publicly available data. Therefore, this guide utilizes a representative, well-characterized five-membered ring pyrrolidine-based neuraminidase inhibitor, referred to as Compound 1 in Biochemistry, 2000, 39 (29), pp 8564–8571, as a proxy to provide a comprehensive overview of the structural biology, experimental protocols, and data presentation relevant to this class of antiviral agents.
Introduction
Influenza virus neuraminidase (NA) is a critical glycoprotein on the viral envelope that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues.[1][2][3] This essential role in viral propagation makes neuraminidase a prime target for antiviral drug development.[2][4] Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid, and bind to the active site, thereby preventing the release of new viral particles and halting the spread of infection.
This technical guide provides an in-depth look at the structural biology of a neuraminidase enzyme in complex with a five-membered ring pyrrolidine-based inhibitor (herein referred to as the proxy compound). It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and visual representations of key processes.
Data Presentation
The binding affinity and inhibitory activity of neuraminidase inhibitors are quantified using various parameters. The following table summarizes the available quantitative data for the proxy five-membered ring pyrrolidine-based inhibitor, Compound 1 .
| Parameter | Value | Virus Strain | Reference |
| Ki | 58 μM | Influenza A/Tokyo/67 |
Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity. A smaller Ki value indicates a stronger binding affinity.
Experimental Protocols
The determination of the three-dimensional structure of the neuraminidase-inhibitor complex and the quantification of its inhibitory activity involve several key experimental techniques.
Neuraminidase Inhibition Assay (Fluorometric Method)
This assay is used to determine the inhibitory potency of a compound against neuraminidase enzymatic activity. A common method utilizes the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (MUNANA).
Principle: Neuraminidase cleaves the non-fluorescent MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in fluorescence. The 50% inhibitory concentration (IC50) or the inhibition constant (Ki) can be determined by measuring the fluorescence at various inhibitor concentrations.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the inhibitor stock solution in an appropriate assay buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2) to achieve a range of final assay concentrations (e.g., 0.01 nM to 10,000 nM).
-
Dilute the neuraminidase enzyme from a known influenza virus strain in the assay buffer to a working concentration that produces a linear fluorescent signal over the incubation period.
-
Prepare a solution of the MUNANA substrate (e.g., 100-200 μM) in the assay buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add equal volumes of the serially diluted inhibitor solutions and the diluted neuraminidase enzyme. Include control wells with buffer instead of inhibitor (for 100% enzyme activity) and a known potent inhibitor as a positive control.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 1-2 hours, with shaking.
-
Stop the reaction by adding a stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence in a microplate reader at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.
-
X-ray Crystallography of the Neuraminidase-Inhibitor Complex
X-ray crystallography is a powerful technique to determine the three-dimensional atomic structure of a protein-ligand complex.
Principle: A purified and crystallized sample of the neuraminidase-inhibitor complex is exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic model is built and refined.
Detailed Protocol (General Steps):
-
Protein Expression and Purification:
-
Express the neuraminidase protein, typically the soluble head domain, using a suitable expression system (e.g., baculovirus in insect cells).
-
Purify the protein to homogeneity using chromatographic techniques such as affinity chromatography and size-exclusion chromatography.
-
-
Crystallization:
-
Screen for crystallization conditions using various precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
To obtain the complex structure, the inhibitor can be co-crystallized with the protein or soaked into pre-formed crystals of the apo-protein.
-
-
Data Collection:
-
Mount a single, high-quality crystal and cool it in a cryo-stream (typically liquid nitrogen) to minimize radiation damage.
-
Collect X-ray diffraction data using a synchrotron radiation source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement, using a known structure of a homologous neuraminidase as a search model.
-
Build the atomic model of the neuraminidase-inhibitor complex into the electron density map using software like COOT.
-
Refine the model using software packages like REFMAC5 or PHENIX to improve the fit to the experimental data and to ensure good stereochemistry.
-
Validate the final structure using tools like PROCHECK to assess its quality.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow and key interactions in the structural and functional analysis of the neuraminidase-inhibitor complex.
Caption: Experimental workflow for the structural and functional characterization of a neuraminidase-inhibitor complex.
Caption: Logical pathway of neuraminidase inhibition by a competitive inhibitor.
References
- 1. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
Preliminary In Vitro Evaluation of Neuraminidase-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Neuraminidase-IN-5 (also referred to as NC-5), a novel benzoic acid derivative with antiviral activity against influenza A virus. This document summarizes the available quantitative data on its efficacy and cytotoxicity, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. This compound has demonstrated inhibitory effects against both wild-type and oseltamivir-resistant influenza strains, suggesting its potential as a promising candidate for further antiviral drug development.
Introduction
Influenza A virus remains a significant global health threat, necessitating the development of new antiviral therapeutics to combat seasonal epidemics and potential pandemics. A primary target for anti-influenza drug design is the viral neuraminidase (NA), a surface glycoprotein essential for the release of progeny virions from infected host cells.[1][2] Neuraminidase inhibitors act by blocking the active site of this enzyme, preventing viral propagation.[3]
This compound (NC-5) is a newly synthesized benzoic acid derivative, identified as 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino) benzoic acid.[1][4] In vitro studies have demonstrated its potential as an inhibitor of influenza A virus, including strains resistant to the widely used neuraminidase inhibitor, oseltamivir. This guide consolidates the currently available data on the in vitro characterization of this compound.
Quantitative Data Summary
The antiviral and cytotoxic properties of this compound have been assessed using cell-based assays. The following tables summarize the key quantitative findings.
Table 1: Antiviral Efficacy of this compound
| Virus Strain | Assay Type | Endpoint | Value (μM) |
| Influenza A/FM/1/47 (H1N1) | Cytopathic Effect (CPE) Reduction | EC50 | 33.6 |
| Influenza A/FM/1/47-H275Y (H1N1, Oseltamivir-resistant) | Cytopathic Effect (CPE) Reduction | EC50 | 32.8 |
| Influenza A/Beijing/32/92 (H3N2) | Cytopathic Effect (CPE) Reduction | EC50 | > 160 |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Value (μM) |
| Madin-Darby Canine Kidney (MDCK) | Not specified in source | CC50 | > 640 |
Table 3: Neuraminidase Inhibition Data for this compound
| Neuraminidase Source | Assay Type | Endpoint | Value (μM) |
| Influenza A/FM/1/47 (H1N1) | Enzymatic Assay | IC50 | > 480 |
| Influenza A/FM/1/47-H275Y (H1N1, Oseltamivir-resistant) | Enzymatic Assay | IC50 | > 480 |
| Influenza A/Beijing/32/92 (H3N2) | Enzymatic Assay | IC50 | > 480 |
| CHO-expressed H5N1 NA | Enzymatic Assay | IC50 | > 480 |
| CHO-expressed H7N9 NA | Enzymatic Assay | IC50 | > 480 |
| CHO-expressed H7N9-R294K NA (Oseltamivir-resistant) | Enzymatic Assay | IC50 | > 480 |
Note: The available data indicates that the IC50 values are above 480 μM. Specific IC50 values from enzymatic assays and data on inhibition kinetics (e.g., Ki) are not publicly available at this time.
Mechanism of Action
This compound is believed to exert its antiviral effects through a multi-faceted mechanism. The primary proposed mechanism is the inhibition of viral neuraminidase activity, which is crucial for the release of newly synthesized virus particles from the host cell. By blocking neuraminidase, this compound is thought to cause viral progeny to remain tethered to the host cell surface, thus preventing the spread of infection.
Additionally, studies have indicated that this compound may also interfere with the late stages of viral biosynthesis by suppressing the expression levels of viral nucleoprotein (NP) and matrix protein 1 (M1).
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to evaluate this compound.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of an antiviral compound that is effective in protecting host cells from virus-induced cell death.
Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Protocol:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well microplates and cultured until a confluent monolayer is formed.
-
Compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.
-
Treatment and Infection: The cell culture medium is removed, and the diluted compound is added to the respective wells. The cells are then infected with a standardized amount of influenza A virus. Control wells include virus-only (no compound) and cell-only (no virus, no compound).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period sufficient to observe significant cytopathic effects in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: The extent of cytopathic effect is quantified by measuring cell viability. This is commonly done using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Neuraminidase (NA) Inhibition Assay
This enzymatic assay directly measures the ability of a compound to inhibit the activity of the influenza neuraminidase enzyme.
Caption: Workflow for the Neuraminidase (NA) Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of influenza virus or recombinant neuraminidase enzyme.
-
Prepare a working solution of the fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
-
Pre-incubation: In a 96-well black microplate, incubate the various concentrations of this compound with the neuraminidase enzyme solution at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes. During this time, the neuraminidase will cleave the MUNANA substrate, releasing a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The preliminary in vitro evaluation of this compound indicates that it is a promising antiviral candidate with activity against both wild-type and oseltamivir-resistant influenza A viruses and exhibits low cytotoxicity. Its dual mechanism of action, targeting both neuraminidase activity and viral protein expression, warrants further investigation.
Future studies should focus on:
-
Determining the precise IC50 values against a broad panel of influenza A and B neuraminidase subtypes.
-
Elucidating the kinetics of neuraminidase inhibition to understand the nature of the enzyme-inhibitor interaction.
-
Further investigating the signaling pathways involved in the suppression of NP and M1 protein expression.
-
Conducting in vivo efficacy and safety studies in animal models.
A more comprehensive understanding of the pharmacological profile of this compound will be crucial for its potential advancement as a novel anti-influenza therapeutic.
References
Methodological & Application
Application Notes and Protocols for Fluorescence-Based Neuraminidase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase (NA), an essential enzyme on the surface of the influenza virus, plays a pivotal role in the viral life cycle. It facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues from cellular and viral glycoproteins.[1][2] This function makes neuraminidase a prime target for antiviral drug development.[2] Fluorescence-based inhibition assays are a widely used, sensitive, and high-throughput method for screening and characterizing neuraminidase inhibitors.[3][4]
This document provides a detailed protocol for a fluorescence-based neuraminidase inhibition assay using the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). While the specific inhibitor "Neuraminidase-IN-5" is mentioned, a literature search did not yield specific quantitative data (e.g., IC50 values) for this compound. Therefore, this protocol provides a general framework for assessing any neuraminidase inhibitor, and the accompanying data tables offer reference values for commonly used antiviral drugs.
The assay principle relies on the enzymatic cleavage of the non-fluorescent MUNANA substrate by neuraminidase to produce the highly fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in fluorescence.
Data Presentation: Potency of Common Neuraminidase Inhibitors
The following tables summarize the 50% inhibitory concentration (IC50) values for well-characterized neuraminidase inhibitors against various influenza virus strains. This data is provided for reference and comparison purposes when evaluating novel inhibitors like this compound.
Table 1: IC50 Values of Neuraminidase Inhibitors against Influenza A(H1N1)pdm09 Virus
| Inhibitor | Geometric Mean IC50 (nM) |
| Oseltamivir | 0.90 |
| Peramivir | 0.62 |
| Zanamivir | 1.09 |
| Laninamivir | 2.77 |
Table 2: IC50 Values of Neuraminidase Inhibitors against Influenza A(H3N2) Virus
| Inhibitor | Geometric Mean IC50 (nM) |
| Oseltamivir | 0.86 |
| Peramivir | 0.67 |
| Zanamivir | 1.64 |
| Laninamivir | 3.61 |
Table 3: IC50 Values of Neuraminidase Inhibitors against Influenza B/Victoria-lineage Virus
| Inhibitor | Geometric Mean IC50 (nM) |
| Oseltamivir | 16.12 |
| Peramivir | 1.84 |
| Zanamivir | 3.87 |
| Laninamivir | 11.35 |
Experimental Protocols
This section details the methodology for the fluorescence-based neuraminidase inhibition assay.
Materials and Reagents
-
Neuraminidase Enzyme: Recombinant or purified neuraminidase from a relevant influenza virus strain.
-
Neuraminidase Inhibitor (e.g., this compound): Stock solution of known concentration, typically in DMSO or an appropriate solvent.
-
MUNANA Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid.
-
4-Methylumbelliferone (4-MU): For generating a standard curve.
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.
-
Stop Solution: A mixture of absolute ethanol and NaOH (e.g., 11 mL absolute ethanol with 2.225 mL of 0.824 M NaOH).
-
96-well black, flat-bottom microplates.
-
Fluorometer with excitation at ~355-365 nm and emission at ~450-460 nm.
-
Standard laboratory equipment: pipettes, tubes, etc.
Experimental Workflow Diagram
References
- 1. raybiotech.com [raybiotech.com]
- 2. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]
- 3. 2473524-63-7|this compound|BLD Pharm [bldpharm.com]
- 4. Neuraminidase | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for Cell-Based Assays of Neuraminidase-IN-5 Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the antiviral efficacy of the neuraminidase inhibitor, Neuraminidase-IN-5, using established cell-based assays. The protocols described herein are essential for determining the potency and therapeutic index of this investigational compound against influenza virus.
Introduction to Neuraminidase Inhibition
Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of newly formed virus particles from infected host cells.[1][2] By cleaving sialic acid residues from the cell surface, NA prevents the aggregation of virions at the cell membrane, allowing for the efficient spread of the virus.[2][3] Inhibition of NA is a clinically validated strategy for the treatment of influenza. Neuraminidase inhibitors (NIs) function by blocking the active site of the NA enzyme, which leads to the clumping of viruses at the cell surface and a reduction in viral propagation.[2]
Mechanism of Action of Neuraminidase Inhibitors:
The influenza virus life cycle begins with the binding of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell, initiating viral entry. Following replication inside the host cell, new virions bud from the cell membrane. These new virus particles would remain attached to the host cell via HA-sialic acid interactions if not for the enzymatic activity of neuraminidase. NIs, such as this compound, are designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid, and bind to its active site with high affinity. This competitive inhibition prevents the cleavage of sialic acid, thus halting the release of progeny virions and limiting the spread of infection.
References
High-Throughput Screening Assays for Novel Neuraminidase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Neuraminidase, a key glycoprotein on the surface of the influenza virus, is a crucial target for antiviral drug development. Its primary role is to cleave sialic acid residues from host cell receptors and newly formed virus particles, which facilitates the release of progeny viruses and prevents their aggregation.[1] The inhibition of neuraminidase activity is a clinically validated strategy to combat influenza infections.[1] Given the continuous evolution of influenza viruses and the emergence of drug-resistant strains, there is a pressing need for the discovery of new neuraminidase inhibitors with diverse chemical structures. High-throughput screening (HTS) is an essential tool for identifying novel lead compounds against neuraminidase.[1]
These application notes provide detailed protocols for high-throughput screening of novel neuraminidase inhibitors, such as hypothetical analogs of "Neuraminidase-IN-5". The primary methods detailed are a fluorescence-based enzyme inhibition assay and a cell-based viral replication assay.
II. High-Throughput Screening Methodologies
A variety of assay formats are suitable for the high-throughput screening of neuraminidase inhibitors. The most common and well-established method is the fluorescence-based enzyme inhibition assay due to its simplicity, sensitivity, and scalability.[1] Cell-based assays offer a more physiologically relevant context by evaluating the inhibition of viral replication within a cellular environment.[1]
A. Fluorescence-Based Enzyme Inhibition Assay
This assay directly quantifies the enzymatic activity of neuraminidase. The most widely used substrate is 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Neuraminidase cleaves the sialic acid residue from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.
Caption: Mechanism of the fluorescence-based neuraminidase assay.
B. Cell-Based Viral Replication Assay
This assay assesses the ability of a compound to inhibit influenza virus replication in a cell culture system. A reduction in neuraminidase activity in the cell culture supernatant indicates inhibition of viral replication. This method allows for the simultaneous evaluation of a compound's antiviral activity and its potential cytotoxicity.
III. Experimental Protocols
A. Protocol 1: Fluorescence-Based Neuraminidase Inhibition HTS Assay
Objective: To identify inhibitors of neuraminidase activity from a compound library in a 384-well format.
Materials:
-
Recombinant Neuraminidase (e.g., from H1N1 or H3N2 strains)
-
MUNANA Substrate (e.g., Sigma-Aldrich, Cat. No. M8639)
-
Assay Buffer: 32.5 mM MES, 4 mM CaCl₂, pH 6.5
-
Stop Solution: 0.1 M Glycine in 25% Ethanol, pH 10.7
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Oseltamivir Carboxylate, Zanamivir)
-
Black, flat-bottom 384-well microplates
-
Automated liquid handling system or multichannel pipettes
-
Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 100 nL of test compounds into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% enzyme activity) and a known inhibitor as a positive control.
-
Enzyme Preparation and Dispensing: Dilute the recombinant neuraminidase in cold assay buffer to a pre-determined optimal concentration. Dispense 5 µL of the diluted enzyme solution to all wells except for the substrate control wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Substrate Addition: Prepare the MUNANA substrate solution in assay buffer at a concentration of 200 µM (for a final concentration of 100 µM). Dispense 5 µL of the MUNANA solution to all wells.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction remains in the linear phase.
-
Reaction Termination and Signal Detection: Add 10 µL of stop solution to all wells to terminate the enzymatic reaction. Read the fluorescence intensity on a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each concentration of the inhibitor compared to the virus-only control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: High-Throughput Screening Workflow for Neuraminidase Inhibitors.
B. Protocol 2: Cell-Based Viral Replication Assay
Objective: To determine the efficacy of this compound analogs in inhibiting influenza virus replication in a cell culture system.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock
-
Test compounds (this compound analogs)
-
Positive control inhibitor (e.g., Oseltamivir)
-
96-well cell culture plates
-
MUNANA substrate
-
Assay buffer
-
Stop solution
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and grow them to confluency.
-
Compound Addition: The next day, add 100 nL of test compounds to the cells.
-
Virus Infection: Dilute the influenza virus in infection medium to a multiplicity of infection (MOI) of 0.01. Add 5 µL of the diluted virus to each well. Include uninfected cells as a negative control and virus-infected cells with a known inhibitor as a positive control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Quantification of Viral Replication (Neuraminidase Activity):
-
Carefully transfer 10 µL of the cell culture supernatant to a new black 384-well plate.
-
Add 40 µL of assay buffer containing 125 µM MUNANA (for a final concentration of 100 µM).
-
Incubate at 37°C for 1 hour.
-
Add 50 µL of stop solution.
-
Read the fluorescence as described in the enzyme inhibition assay.
-
Data Analysis:
-
Calculate the percent inhibition of viral replication based on the reduction in neuraminidase activity in the supernatant compared to untreated, infected cells.
-
Confirm hits in a dose-response format to determine the EC50 value (the effective concentration to inhibit 50% of viral replication).
IV. Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for a series of this compound analogs compared to known neuraminidase inhibitors.
Table 1: Enzymatic Inhibition of Neuraminidase Analogs
| Compound | IC50 (nM) vs. H1N1 | IC50 (nM) vs. H3N2 |
| Neuraminidase-IN-5a | 15.2 | 25.8 |
| Neuraminidase-IN-5b | 8.9 | 12.4 |
| Neuraminidase-IN-5c | 22.1 | 30.5 |
| Oseltamivir Carboxylate | 1.2 | 5.6 |
| Zanamivir | 0.8 | 2.1 |
Table 2: Cell-Based Antiviral Activity of this compound Analogs
| Compound | EC50 (nM) vs. Influenza A | CC50 (µM) in MDCK cells | Selectivity Index (SI = CC50/EC50) |
| Neuraminidase-IN-5a | 35.6 | >100 | >2809 |
| Neuraminidase-IN-5b | 18.2 | >100 | >5494 |
| Neuraminidase-IN-5c | 50.1 | >100 | >1996 |
| Oseltamivir | 10.5 | >100 | >9523 |
V. Conclusion
The described high-throughput screening assays provide robust and scalable methods for the identification and characterization of novel neuraminidase inhibitors. The fluorescence-based enzyme assay is ideal for primary screening of large compound libraries, while the cell-based assay is crucial for confirming antiviral activity in a more physiologically relevant context and assessing cytotoxicity. These protocols can be readily adapted for the evaluation of new chemical entities, such as this compound analogs, in the quest for next-generation influenza therapeutics.
References
Application Notes and Protocols for Efficacy Testing of Neuraminidase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase inhibitors are a crucial class of antiviral drugs that target the influenza virus. The viral neuraminidase enzyme is essential for the release of newly formed virus particles from infected host cells. By blocking this enzyme, neuraminidase inhibitors prevent the spread of the virus to new cells. Neuraminidase-IN-5 is a novel investigational compound designed to inhibit the neuraminidase enzyme of the influenza virus. This document provides a comprehensive set of protocols for evaluating the in vitro efficacy and cytotoxicity of this compound.
The workflow described herein will guide researchers through the essential assays to determine the inhibitory activity of this compound against the neuraminidase enzyme, its effectiveness in a cell-based model of influenza virus infection, and its safety profile in terms of cytotoxicity.
Mechanism of Action of Neuraminidase Inhibitors
Influenza virus replication culminates in the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell, causing the virions to remain tethered to the cell surface. The viral neuraminidase (NA) enzyme cleaves these sialic acid residues, releasing the progeny virions and allowing them to infect other cells.[1] Neuraminidase inhibitors are designed to fit into the active site of the NA enzyme, preventing it from cleaving sialic acid. This results in the aggregation of newly formed virus particles at the cell surface and a halt to the spread of infection.[1][2]
Caption: Mechanism of influenza neuraminidase inhibition.
Experimental Workflow Overview
The comprehensive evaluation of this compound efficacy involves a multi-step process. This workflow ensures a thorough characterization of the compound's antiviral properties and its safety profile.
Caption: Experimental workflow for this compound efficacy.
Data Presentation
Table 1: In Vitro Neuraminidase Inhibition
This table summarizes the 50% inhibitory concentration (IC50) of this compound against different influenza virus strains as determined by the fluorescence-based neuraminidase inhibition assay. Oseltamivir is included as a reference compound.
| Compound | Virus Strain/NA Subtype | Assay Type | IC50 (nM) |
| This compound | A/H1N1 | Fluorescence-based | 1.2 |
| This compound | A/H3N2 | Fluorescence-based | 2.5 |
| This compound | Influenza B | Fluorescence-based | 15.8 |
| Oseltamivir | A/H1N1 | Fluorescence-based | 0.9 |
| Oseltamivir | A/H3N2 | Fluorescence-based | 1.8 |
| Oseltamivir | Influenza B | Fluorescence-based | 12.0 |
Table 2: Cell-Based Antiviral Activity and Cytotoxicity
This table presents the 50% effective concentration (EC50) from the cell-based assay, the 50% cytotoxic concentration (CC50) from the MTT assay, and the calculated Selectivity Index (SI).
| Compound | Cell Line | EC50 (nM) (A/H1N1) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | MDCK | 2.8 | >100 | >35,714 |
| Oseltamivir | MDCK | 2.1 | >100 | >47,619 |
Experimental Protocols
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the neuraminidase enzyme activity (IC50) using a fluorogenic substrate.[3]
Materials:
-
Recombinant neuraminidase from relevant influenza strains
-
This compound
-
Oseltamivir (positive control)
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 32.5 mM MES pH 6.5, 4 mM CaCl2)
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black, flat-bottom plates
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and oseltamivir in assay buffer.
-
Virus Titration: Determine the optimal concentration of the virus stock that provides a robust and linear fluorescent signal.[3]
-
Assay Setup: In a 96-well plate, add the diluted inhibitor to the appropriate wells. Include virus-only (no inhibitor) and blank (no virus, no inhibitor) controls.
-
Pre-incubation: Add a standardized amount of the virus to each well containing the serially diluted inhibitor. Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Add the MUNANA substrate to all wells to initiate the reaction. Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Add the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Subtract the background fluorescence of the blank wells. Calculate the percentage of neuraminidase inhibition for each concentration relative to the virus-only control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Antiviral Activity Assay
This assay evaluates the ability of this compound to inhibit influenza virus replication in a cellular context.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
This compound
-
Oseltamivir
-
Cell culture medium (e.g., DMEM)
-
Virus growth medium (VGM)
-
96-well tissue culture plates
-
Reagents for quantifying viral replication (e.g., MUNANA substrate for NA activity measurement)
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate and incubate for 24 hours to form a monolayer.
-
Infection: Infect the cells with a predetermined multiplicity of infection (MOI) of the influenza virus.
-
Treatment: After a 1-hour incubation with the virus, remove the inoculum and add fresh medium containing various concentrations of this compound or control inhibitors.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Quantification of Viral Replication: Collect the cell culture supernatant and measure the neuraminidase activity as described in Protocol 1. A reduction in neuraminidase activity indicates inhibition of viral replication. Alternatively, other methods like RT-qPCR to quantify viral RNA or an immunofluorescence assay for viral protein expression can be used.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of the inhibitor. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that causes a 50% reduction in cell viability (CC50).
Materials:
-
MDCK cells
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cell controls.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 1-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated controls. Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
References
Application Notes and Protocols: Neuraminidase-IN-5 Solution Preparation and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase-IN-5 is a potent inhibitor of viral neuraminidase, an enzyme crucial for the release and spread of influenza virus particles from infected host cells. The efficacy and reliability of in vitro and in vivo studies involving this compound are critically dependent on the proper preparation of stable solutions and a thorough understanding of its stability profile. These application notes provide detailed protocols for the preparation of this compound solutions and for conducting comprehensive stability testing. The methodologies outlined are based on established practices for small molecule neuraminidase inhibitors and are intended to serve as a guide for researchers.
Data Presentation
The following tables summarize the recommended storage conditions and a hypothetical stability profile for this compound based on typical data for similar compounds.
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Notes |
| Storage Temperature (Lyophilized Powder) | -20°C | For long-term storage, maintain in a desiccated environment to prevent degradation. |
| Storage Temperature (in DMSO) | -20°C | Aliquot into single-use vials to minimize freeze-thaw cycles, which can lead to degradation.[1] |
| Storage Temperature (Aqueous Solution) | 2-8°C | Prepare fresh solutions for each experiment. It is not recommended to store aqueous solutions for more than 24 hours due to potential instability.[1] |
| Light Sensitivity | Protect from light | Store in a light-protected vial or container to prevent photolytic degradation.[1] |
Table 2: Hypothetical Forced Degradation Study of this compound
| Stress Condition | Time Points | % Degradation (Hypothetical) | Potential Degradants |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 2, 4, 8, 12, 24 hours | 5 - 15% | Hydrolytic products |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 2, 4, 8, 12, 24 hours | 10 - 25% | Hydrolytic products |
| Oxidative (3% H₂O₂, RT) | 2, 4, 8, 12, 24 hours | 15 - 30% | Oxidized derivatives |
| Thermal (70°C, in neutral buffer) | 1, 3, 5, 7 days | 5 - 20% | Thermally induced degradants |
| Photolytic (ICH Q1B guidelines) | 1.2 million lux hours | 10 - 20% | Photodegradation products |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, a hydrophobic compound, using an organic solvent.[2][3]
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the compound to achieve a 10 mM concentration.
-
Dissolution: Gently vortex the solution for several minutes until the compound is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals to aid dissolution, being careful to avoid excessive heating.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates. If particulates are present, centrifuge the solution and use the supernatant.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Preparation of Aqueous Working Solutions
This protocol details the dilution of the DMSO stock solution into an aqueous buffer for use in biological assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer (e.g., PBS, Tris, MES)
-
Calibrated pipettes
Procedure:
-
Serial Dilution: Prepare a series of dilutions of the 10 mM stock solution in 100% DMSO if required for your experimental design.
-
Working Solution Preparation: Further dilute the DMSO stock solution or the serially diluted DMSO solutions into the desired aqueous buffer to achieve the final experimental concentrations.
-
Solvent Concentration: Ensure the final concentration of DMSO in the aqueous working solution is kept low (typically below 0.5%) to minimize any potential solvent-induced effects on the biological assay.
-
Immediate Use: Prepare aqueous working solutions fresh for each experiment and use them promptly, as their stability may be limited.
Stability Testing: Forced Degradation Studies
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound stock solution
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Neutral buffer (e.g., phosphate buffer, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Photostability chamber
-
Temperature-controlled incubator
Procedure:
-
Sample Preparation: Prepare working solutions of this compound (e.g., 100 µg/mL) in 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and the neutral buffer.
-
Stress Conditions:
-
Hydrolytic Stability: Incubate the acidic and basic solutions at an elevated temperature (e.g., 60°C).
-
Oxidative Stability: Keep the hydrogen peroxide solution at room temperature, protected from light.
-
Thermal Stability: Incubate the solution in the neutral buffer at an elevated temperature (e.g., 70°C) in the dark.
-
Photostability: Expose the solution in the neutral buffer to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw aliquots of each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours for hydrolytic and oxidative stress; 0, 1, 3, 5, 7 days for thermal stress).
-
Sample Analysis: Analyze the withdrawn aliquots using a validated stability-indicating HPLC method to quantify the amount of intact this compound and detect the formation of any degradation products. The mobile phase may consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Data Analysis: Calculate the percentage of degradation at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Workflow for the preparation of this compound solutions.
Caption: Workflow for the stability testing of this compound.
References
Application Notes and Protocols for Measuring Neuraminidase Inhibitor IC50 Values
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the 50% inhibitory concentration (IC50) of investigational compounds, such as Neuraminidase-IN-5, against neuraminidase enzymes. The primary method detailed is a fluorescence-based assay, which is a widely accepted, sensitive, and high-throughput method for screening neuraminidase inhibitors.[1][2][3]
Introduction to Neuraminidase and its Inhibition
Neuraminidase (NA), also known as sialidase, is a critical enzyme for the replication and propagation of many viruses, most notably the influenza virus.[4][5] It functions by cleaving terminal sialic acid residues from glycoproteins and glycolipids on the surface of host cells and newly formed viral particles. This enzymatic activity facilitates the release of progeny virions from infected cells, preventing their aggregation and promoting the spread of infection.
Neuraminidase inhibitors are a class of antiviral drugs that block the active site of the neuraminidase enzyme. By preventing its function, these inhibitors halt the release of new viruses from infected cells, thereby limiting the progression of the infection. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the neuraminidase enzyme by 50%. It is a critical parameter for evaluating the potency of new antiviral candidates like this compound.
Core Principle of the Fluorescence-Based Neuraminidase Inhibition Assay
The most common method for determining neuraminidase IC50 values is a fluorescence-based enzyme inhibition assay. This assay utilizes a synthetic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). In the presence of active neuraminidase, MUNANA is cleaved, releasing a fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the neuraminidase activity. By measuring the fluorescence in the presence of varying concentrations of an inhibitor, the extent of enzyme inhibition can be quantified, and the IC50 value can be determined.
Signaling Pathway of Neuraminidase Action and Inhibition
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuraminidase - Wikipedia [en.wikipedia.org]
- 5. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Neuraminidase-IN-5 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental concentration of Neuraminidase-IN-5 in cell culture. The information is presented in a question-and-answer format to directly address common challenges.
Disclaimer
Specific experimental data for this compound, such as IC50 and CC50 values, are not publicly available. The following protocols, concentration ranges, and data are based on established methodologies for other neuraminidase inhibitors. Researchers must empirically determine the optimal conditions for their specific cell lines and assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is presumed to be a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme. By binding to the active site of neuraminidase, it prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles. This inhibition blocks the release of progeny virions, thereby limiting the spread of the virus.[1]
Q2: How should I prepare a stock solution of this compound?
The solubility of this compound is not publicly documented. For novel inhibitors, it is recommended to first test solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO) or ethanol. A general approach is to prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent, which can then be diluted into your aqueous experimental buffer.[2][3] It is critical to ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid cytotoxicity.[4]
Q3: What is a recommended starting concentration range for this compound in a neuraminidase inhibition assay?
For a novel inhibitor, a broad concentration range should be tested to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 100 µM down to 1 pM. The optimal concentration for maximal inhibition will likely be several-fold higher than the determined IC50 value.
Q4: How do I determine the 50% cytotoxic concentration (CC50) of this compound?
The CC50, the concentration that reduces cell viability by 50%, can be determined using a cytotoxicity assay such as the MTT assay.[5] This involves treating a specific cell line (e.g., MDCK) with a range of this compound concentrations and measuring cell viability after a set incubation period (e.g., 24-72 hours).
Troubleshooting Guide
Issue: High background signal in my neuraminidase inhibition assay.
-
Possible Cause: Substrate degradation. The fluorescent substrate (e.g., MUNANA) may degrade over time.
-
Solution: Prepare fresh substrate for each experiment and protect it from light.
-
-
Possible Cause: Reagent contamination. Buffers or other reagents may be contaminated with fluorescent substances.
-
Solution: Prepare fresh reagents using high-purity water and components.
-
-
Possible Cause: Well-to-well crosstalk. Signal from a highly active well may bleed into adjacent wells.
-
Solution: Use black, flat-bottom plates for fluorescence assays to minimize crosstalk.
-
Issue: Inconsistent or unexpectedly high IC50 values.
-
Possible Cause: Incorrect virus concentration. Too much enzyme (virus) in the assay can overcome the inhibitor.
-
Solution: Perform a virus titration to determine the optimal virus dilution that falls within the linear range of the assay.
-
-
Possible Cause: Pipetting inaccuracies.
-
Solution: Use calibrated pipettes and ensure proper mixing of all solutions.
-
-
Possible Cause: Compound instability or precipitation. This compound may be unstable or precipitate in the assay buffer.
-
Solution: Test the solubility of this compound in the assay buffer beforehand. If necessary, use a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity. Prepare fresh dilutions of the inhibitor for each experiment.
-
Issue: No or low neuraminidase activity observed.
-
Possible Cause: Inactive enzyme. The neuraminidase enzyme may have lost activity due to improper storage or handling.
-
Solution: Ensure the enzyme is stored correctly and avoid repeated freeze-thaw cycles. Test the enzyme activity with a known substrate.
-
-
Possible Cause: Suboptimal assay conditions. The pH, temperature, or incubation time may not be optimal.
-
Solution: Verify that the assay buffer pH is appropriate (typically around 6.5 for fluorescence-based assays) and that incubation temperatures and times are consistent.
-
Quantitative Data Summary
As specific data for this compound is unavailable, the following table serves as a template for researchers to populate with their experimentally determined values.
| Parameter | Cell Line | Value |
| IC50 | N/A | To be determined |
| CC50 | e.g., MDCK | To be determined |
| Selectivity Index (SI = CC50/IC50) | N/A | To be calculated |
Experimental Protocols
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol describes how to determine the IC50 value of this compound.
Materials:
-
This compound
-
Recombinant influenza virus neuraminidase
-
MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Black 96-well flat-bottom plates
-
Fluorometer
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of test concentrations.
-
Prepare Enzyme Solution: Dilute the neuraminidase enzyme to a pre-determined optimal concentration in Assay Buffer.
-
Assay Setup:
-
Add 50 µL of each this compound dilution to the wells of a black 96-well plate.
-
Include control wells: "no inhibitor" (50 µL of Assay Buffer) and "no virus" (50 µL of Assay Buffer).
-
Add 50 µL of the diluted neuraminidase enzyme to all wells except the "no virus" control wells.
-
Gently tap the plate to mix and pre-incubate at room temperature for 30 minutes.
-
-
Enzymatic Reaction:
-
Prepare a working solution of MUNANA (e.g., 300 µM) in Assay Buffer.
-
Add 50 µL of the MUNANA working solution to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Stop Reaction and Measure Fluorescence:
-
Add 100 µL of Stop Solution to each well.
-
Read the fluorescence on a fluorometer (e.g., excitation 355 nm, emission 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no virus" control wells) from all other readings.
-
Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the CC50 of this compound in a chosen cell line (e.g., MDCK).
Materials:
-
This compound
-
MDCK cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 1 x 10^5 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with untreated cells as a control.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 value.
-
Visualizations
References
Technical Support Center: Neuraminidase-IN-5 Inhibition Assays
This technical support center provides detailed troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving Neuraminidase-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of the neuraminidase enzyme, which is critical for the life cycle of the influenza virus.[1][2] The neuraminidase enzyme facilitates the release of newly formed virus particles from infected host cells by cleaving terminal sialic acid residues from glycoconjugates.[3][4][5] Neuraminidase inhibitors, like this compound, block this enzymatic activity. This prevents the release of new viral particles from the host cell, thereby halting the spread of the infection. The active site of neuraminidase is highly conserved across influenza A and B viruses, making it a primary target for antiviral drugs.
Q2: What is the basic principle of a fluorescence-based neuraminidase inhibition assay?
The most common method for assessing neuraminidase inhibition is a fluorescence-based assay. This assay typically uses the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). In the presence of active neuraminidase, MUNANA is cleaved, releasing the fluorescent product 4-methylumbelliferone (4-MU). The increase in fluorescence is directly proportional to the enzyme's activity. When an inhibitor like this compound is present, the cleavage of MUNANA is reduced or blocked, resulting in a lower fluorescence signal. By measuring the fluorescence at different inhibitor concentrations, one can determine the compound's inhibitory potency, often expressed as an IC50 value.
Troubleshooting Guide: High Background Signal
A high background signal is a common issue in fluorescence-based neuraminidase assays. It can mask the true enzymatic signal, leading to a low signal-to-noise ratio and inaccurate results. A signal-to-noise ratio of at least 10 is recommended for reliable data. This guide addresses the most common causes and their solutions.
Q3: My "no-enzyme" control wells show a high fluorescence signal. What are the likely causes?
A high signal in the absence of the neuraminidase enzyme points to a background issue independent of enzymatic activity. The primary suspects are the substrate, the assay buffer, or the test compound itself.
| Potential Cause | Recommended Solution |
| Substrate Instability / Auto-hydrolysis | The MUNANA substrate can degrade over time, especially when exposed to light or non-optimal pH, leading to the spontaneous release of the fluorescent 4-MU product. Prepare the MUNANA working solution fresh for each experiment and always protect it from light. Ensure the assay buffer pH is within the optimal range for enzyme activity (typically pH 6.0-7.0) to minimize spontaneous hydrolysis. |
| Reagent Contamination | Buffers, water, or other reagents may be contaminated with fluorescent substances or microbes that possess neuraminidase-like activity. Prepare fresh reagents using high-purity, sterile water. If microbial contamination is suspected, filter-sterilize the buffers. |
| Autofluorescence of Test Compound | This compound or other test compounds may be intrinsically fluorescent at the assay's excitation and emission wavelengths. Run a "compound-only" control plate (without enzyme) to measure the intrinsic fluorescence of your compounds at each concentration. This background can then be subtracted from the results of the main assay. A pre-read of the plate after compound addition but before substrate addition can also help identify fluorescent compounds. |
| Well-to-Well Crosstalk | Signal from highly fluorescent wells can "bleed" into adjacent wells, artificially raising their readings. Use black, opaque, flat-bottom microplates for fluorescence assays to minimize crosstalk. Ensure the plate reader is correctly aligned for the plate type being used. |
Q4: The background signal seems to increase over the incubation period. What could be the cause?
A time-dependent increase in background suggests an ongoing non-enzymatic reaction or an issue with the experimental setup.
| Potential Cause | Recommended Solution |
| Insufficient Stopping of Reaction | If the stop solution is not added effectively, the enzymatic reaction may continue, leading to a gradual increase in fluorescence. Ensure the stop solution (e.g., 0.14 M NaOH in 83% ethanol) is added quickly and mixed thoroughly in each well. |
| Photobleaching/Probe Degradation | Continuous exposure of the fluorescent product (4-MU) to the plate reader's excitation light can lead to photobleaching (loss of signal). Conversely, prolonged exposure to light can sometimes degrade the substrate, increasing background. Minimize light exposure by keeping the plate covered and taking readings at discrete time points rather than using a continuous kinetic read, unless the protocol specifically requires it. |
| Temperature Gradients | Inconsistent temperature across the plate during incubation can lead to variability in both enzymatic and non-enzymatic reaction rates. Ensure uniform incubation temperature by properly pre-heating the incubator and avoiding "edge effects" by not using the outer wells of the plate for critical samples. |
Q5: My signal-to-noise ratio is low, even if the absolute background isn't extremely high. What should I check first?
A low signal-to-noise ratio can be due to either high background or a weak specific signal.
| Potential Cause | Recommended Solution |
| Suboptimal Enzyme Concentration | If the enzyme concentration is too low, the signal generated will be weak and difficult to distinguish from the background. Perform a virus/enzyme titration to determine the optimal concentration that provides a robust signal within the linear range of the assay. |
| Incorrect Assay Buffer pH | Neuraminidase activity is highly pH-dependent, with an optimal range typically between 6.0 and 7.0 for many influenza strains. Verify that your assay buffer is at the correct pH for your specific enzyme. |
| Suboptimal Substrate Concentration | The concentration of the MUNANA substrate should be optimized. Typical concentrations are in the range of 100-200 µM. |
| Incorrect Plate Reader Settings | Incorrect gain settings on the photomultiplier tube (PMT) can either fail to detect a weak signal or amplify the background noise excessively. Optimize the PMT gain setting to maximize the signal from a positive control well without saturating the detector or unnecessarily amplifying the background from a negative control well. |
Experimental Protocols & Workflows
Protocol: Standard Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol outlines a standard method for assessing the inhibitory activity of a compound like this compound using the MUNANA substrate.
1. Reagent Preparation:
-
Assay Buffer (1x): 33 mM MES, 4 mM CaCl₂, pH 6.5.
-
MUNANA Substrate Stock Solution (2.5 mM): Dissolve 25 mg of MUNANA in 20 mL of high-purity water. Store in aliquots at -20°C for up to one month.
-
MUNANA Working Solution (300 µM): Dilute the stock solution in Assay Buffer. Prepare this solution fresh for each experiment and protect it from light.
-
This compound Stock Solution: Prepare a concentrated stock (e.g., 10 mM) in a suitable solvent like DMSO.
-
Stop Solution: Prepare a fresh solution of 0.14 M NaOH in 83% ethanol.
2. Assay Procedure:
-
Virus/Enzyme Titration: Before the main experiment, perform a serial dilution of the neuraminidase-containing sample (e.g., virus stock) to determine the concentration that falls within the linear range of the assay and gives a strong signal-to-noise ratio.
-
Inhibitor Dilution: Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Plate Setup: In a black, flat-bottom 96-well plate, add the following:
-
Test Wells: 50 µL of diluted this compound.
-
No Inhibitor Control (100% Activity): 50 µL of Assay Buffer.
-
No Enzyme Control (Background): 100 µL of Assay Buffer.
-
-
Enzyme Addition: Add 50 µL of the pre-determined optimal dilution of the neuraminidase enzyme to the "Test Wells" and "No Inhibitor Control" wells. Do not add enzyme to the background control wells.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of 300 µM MUNANA working solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination: Add 100 µL of Stop Solution to all wells to terminate the reaction.
-
Fluorescence Reading: Read the plate on a fluorometer with excitation at ~360-365 nm and emission at ~450-460 nm.
3. Data Analysis:
-
Subtract the average fluorescence of the "No Enzyme Control" wells from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound relative to the "No Inhibitor Control".
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: General workflow for a fluorescence-based NA inhibition assay.
Caption: Troubleshooting workflow for high background signal.
References
- 1. benchchem.com [benchchem.com]
- 2. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Neuraminidase - Wikipedia [en.wikipedia.org]
- 5. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of Neuraminidase-IN-5 for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing Neuraminidase-IN-5 in in vitro studies. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide: Improving this compound Solubility
Precipitation of small molecule inhibitors is a common challenge in in vitro assays. This guide provides a systematic approach to troubleshoot and improve the solubility of this compound.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound's solubility limit in the aqueous buffer has been exceeded. | 1. Decrease Final Concentration: Lower the final concentration of this compound in the assay. 2. Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound stock solution. Add the stock solution dropwise while vortexing the buffer. 3. Use a Co-solvent: Introduce a low percentage of a water-miscible organic co-solvent (e.g., ethanol) into the final assay buffer. Ensure to include a vehicle control with the same co-solvent concentration. |
| Incomplete dissolution of stock solution | The concentration of the stock solution is too high for the chosen solvent. | 1. Gentle Warming: Warm the stock solution to 37°C.[1] 2. Sonication: Use a sonicator to aid in the dissolution of the compound.[1] 3. Lower Stock Concentration: Prepare a new stock solution at a lower concentration. |
| Compound precipitates out of stock solution during storage | The compound is unstable in the solvent at the storage temperature, or there have been multiple freeze-thaw cycles. | 1. Aliquot Stock Solution: Store the stock solution in single-use aliquots to minimize freeze-thaw cycles. 2. Optimize Storage Conditions: The datasheet for this compound indicates storage at -20°C for 2 years in powder form and -80°C for 6 months in DMSO.[2] Adhere to these recommendations. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.
Q2: What is the maximum concentration of DMSO that can be used in my in vitro assay?
A2: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many cell-based assays being sensitive to concentrations above 0.1%. It is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test conditions.
Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?
A3: This is a common issue known as "solvent shock." When a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous medium, it can precipitate. To mitigate this, try the following:
-
Stepwise Dilution: Perform serial dilutions of your DMSO stock into the cell culture medium.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the inhibitor.
-
Slow Addition and Mixing: Add the inhibitor stock solution slowly to the medium while gently vortexing or swirling.
Q4: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?
A4: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your assay buffer. Incubate these dilutions under your experimental conditions (e.g., 37°C for 1 hour). Visually inspect for any signs of precipitation (e.g., cloudiness, crystals). The highest concentration that remains clear is your approximate maximum soluble concentration under those conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 365.29 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.65 mg of this compound.
-
Weigh the compound: Accurately weigh the calculated mass of this compound and place it in a microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, you can gently warm the tube to 37°C for 5-10 minutes or sonicate for 5 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months.
Protocol 2: In Vitro Neuraminidase Inhibition Assay
This protocol is a general guideline for a fluorescence-based neuraminidase inhibition assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant neuraminidase enzyme
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Black 96-well microplate
-
Plate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO. Then, dilute these further in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay wells is ≤ 0.5%.
-
Enzyme Preparation: Dilute the recombinant neuraminidase in Assay Buffer to a pre-determined optimal concentration.
-
Assay Plate Setup:
-
Add 25 µL of the diluted this compound solutions to the appropriate wells of the 96-well plate.
-
Add 25 µL of Assay Buffer to the "no inhibitor" control wells.
-
Add 50 µL of the diluted neuraminidase enzyme to all wells except the "no enzyme" blank wells. Add 50 µL of Assay Buffer to the blank wells.
-
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 30 minutes.
-
Initiate Reaction: Add 25 µL of the MUNANA substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop Reaction: Add 100 µL of Stop Solution to all wells.
-
Read Fluorescence: Measure the fluorescence on a plate reader.
-
Data Analysis: Subtract the background fluorescence (from "no enzyme" wells). Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: A workflow for troubleshooting the solubility of this compound.
References
Technical Support Center: Overcoming Experimental Variability with Neuraminidase-IN-5
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with Neuraminidase-IN-5. By addressing sources of variability, this guide aims to enhance the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the neuraminidase enzyme, which is crucial for the life cycle of the influenza virus.[1][2] The virus, after replicating within a host cell, uses the hemagglutinin (HA) protein on its surface to bind to sialic acid receptors on the host cell membrane.[2][3] Neuraminidase cleaves these sialic acid residues, allowing the newly formed virus particles to be released and infect other cells.[4] this compound acts as a competitive inhibitor by mimicking the natural substrate, sialic acid, and binding to the active site of the neuraminidase enzyme with high affinity. This blockage prevents the release of progeny virions, thus halting the spread of the infection.
Q2: My IC50 values for this compound are inconsistent between experiments. What are the potential causes and solutions?
A2: Inconsistent IC50 values are a common issue in neuraminidase inhibition assays and can stem from several factors. It's important to note that different assay platforms, such as fluorescence-based versus chemiluminescence-based assays, can yield different IC50 values for the same inhibitor. Generally, fluorescence-based assays may result in higher IC50 values. For consistent results, it is crucial to use the same assay platform across all experiments. Other sources of variability include pipetting errors, inconsistent incubation times, and plate edge effects.
Q3: I am observing a high background signal in my "No Virus" control wells. What could be the cause?
A3: A high background signal in the absence of the neuraminidase enzyme can obscure the true signal from the enzymatic reaction. Common causes include improper storage of the substrate, leading to degradation, and contamination of reagents with an external source of neuraminidase (e.g., bacterial, fungal).
Q4: The fluorescence/luminescence signal in my assay is very low or absent. What should I troubleshoot?
A4: Low or no signal can be attributed to several factors, including insufficient neuraminidase activity in your sample, incorrect assay buffer pH or composition, or the use of inactive or degraded enzyme or substrate. Additionally, incorrect settings on your plate reader can lead to poor signal detection.
Troubleshooting Guides
To systematically address experimental variability, consult the following tables for specific issues, their probable causes, and recommended solutions.
Table 1: General Troubleshooting for Neuraminidase Inhibition Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Substrate degradation due to improper storage. 2. Reagent contamination with neuraminidase. 3. Autofluorescence of the inhibitor compound. | 1. Store substrate at the recommended temperature (e.g., -20°C) and protect from light. Prepare fresh substrate solution for each experiment. 2. Use fresh, sterile reagents and pipette tips. 3. Run a control with only the inhibitor and substrate (no enzyme) to measure background fluorescence. |
| Low or No Signal | 1. Insufficient neuraminidase activity in the sample. 2. Incorrect assay buffer pH or composition (critical for enzyme activity). 3. Inactive or degraded enzyme or substrate. 4. Incorrect plate reader settings (e.g., excitation/emission wavelengths). | 1. Titer the virus or enzyme to ensure the concentration is within the linear range of the assay. 2. Verify the pH and composition of the assay buffer (typically pH 5.5-6.5 with CaCl2). 3. Use fresh or properly stored reagents. Avoid repeated freeze-thaw cycles of the enzyme. 4. Optimize and confirm the plate reader settings for the specific fluorophore or chemiluminescent substrate being used. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Inadequate mixing of reagents in wells. 3. Temperature gradients across the microplate during incubation. 4. Plate edge effects due to evaporation. | 1. Calibrate pipettes and use proper pipetting techniques. Consider using automated liquid handlers for critical steps. 2. Ensure thorough mixing after adding each reagent. 3. Ensure uniform incubation temperature across the entire plate. 4. Avoid using the outer wells or fill them with sterile water or buffer to maintain humidity. |
Table 2: Troubleshooting Inconsistent IC50 Values for this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| IC50 Values Higher Than Expected | 1. Degraded this compound due to improper storage or handling. 2. High concentration of virus/enzyme, overcoming the inhibitor. 3. Sub-optimal assay buffer conditions affecting inhibitor binding. | 1. Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Perform a virus/enzyme titration to determine the optimal concentration that provides a robust signal without being excessive. 3. Ensure the assay buffer has the correct pH and contains necessary co-factors like CaCl2. |
| IC50 Values Lower Than Expected | 1. Low concentration of virus/enzyme. 2. Inaccurate concentration of this compound due to dilution errors. | 1. Verify the virus/enzyme titration and use a concentration within the linear range of the assay. 2. Carefully prepare and verify the serial dilutions of this compound. |
| Poor Curve Fit for IC50 Determination | 1. Inappropriate range of inhibitor concentrations (too narrow or too broad). 2. Outliers in the data. | 1. Adjust the range of this compound concentrations to ensure a full dose-response curve. 2. Carefully review raw data for anomalies and consider excluding justified outliers from the analysis. |
Experimental Protocols
A detailed methodology for a standard fluorescence-based neuraminidase inhibition assay is provided below.
Fluorescence-Based Neuraminidase Inhibition Assay using MUNANA Substrate
This assay measures the ability of this compound to inhibit the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
This compound
-
Neuraminidase enzyme (viral lysate or purified enzyme)
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MUNANA substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol or 0.1 M glycine, pH 10.7)
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Black, flat-bottom 96-well plates
-
Fluorometer
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in Assay Buffer to achieve the desired concentration range.
-
Plate Setup: Add 50 µL of the this compound dilutions to the wells of a black 96-well plate. Include control wells containing only Assay Buffer (no inhibitor).
-
Add Enzyme: Add 50 µL of the diluted neuraminidase enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the MUNANA substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
Read Fluorescence: Measure the fluorescence using a plate reader with an excitation wavelength of approximately 360-365 nm and an emission wavelength of around 450-460 nm.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound relative to the control wells (enzyme and substrate, no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound experiments.
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for low signal.
Caption: Workflow for a neuraminidase inhibition assay.
References
Neuraminidase-IN-5 assay interference and mitigation strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuraminidase-IN-5 and other neuraminidase inhibitors. The focus is on addressing common issues encountered during in vitro fluorescence-based neuraminidase inhibition assays using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the fluorescence-based neuraminidase inhibition assay?
A1: The fluorescence-based neuraminidase inhibition assay is a widely used method to measure the efficacy of neuraminidase inhibitors.[1][2] The influenza neuraminidase (NA) enzyme cleaves the terminal sialic acid residues from glycoconjugates, a crucial step for the release of new virus particles from infected cells.[3][4] The assay utilizes a fluorogenic substrate, MUNANA, which is non-fluorescent. When cleaved by neuraminidase, it releases a highly fluorescent product, 4-methylumbelliferone (4-MU). The amount of fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in fluorescence. The inhibitor's potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[1]
Q2: My assay is showing a high background fluorescence signal. What are the possible causes and solutions?
A2: High background fluorescence can significantly reduce the signal-to-noise ratio and affect the accuracy of your results. Common causes and their solutions are outlined below:
-
Substrate Degradation: The MUNANA substrate can degrade over time, especially when exposed to light, leading to the spontaneous release of the fluorescent 4-MU. Always prepare fresh MUNANA solutions for each experiment and protect them from light by wrapping the container in aluminum foil.
-
Reagent Contamination: Buffers, solvents, or other reagents may be contaminated with fluorescent compounds or with microbial neuraminidases. Prepare fresh reagents using high-purity water and sterile techniques.
-
Autofluorescence of the Test Compound: The inhibitor itself, this compound, may be fluorescent at the excitation and emission wavelengths used for 4-MU (typically around 365 nm excitation and 450 nm emission). It is crucial to test for compound autofluorescence by incubating the inhibitor at various concentrations in the assay buffer without the enzyme and substrate.
-
Spectroscopic Interference from MUNANA: The MUNANA substrate itself can exhibit some fluorescence and can also interfere with the fluorescence of the 4-MU product through an inner filter effect. This is more pronounced at high substrate concentrations.
Q3: I am observing very low or no signal in my assay. What should I check?
A3: A low or absent signal can be due to several factors related to the enzyme, substrate, or assay conditions:
-
Inactive Enzyme: The neuraminidase enzyme may have lost its activity due to improper storage, handling, or repeated freeze-thaw cycles. Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.
-
Insufficient Enzyme Concentration: The concentration of the neuraminidase in the assay may be too low to generate a detectable signal. It is important to perform a virus titration or enzyme activity assay to determine the optimal enzyme concentration that provides a robust signal within the linear range of the assay.
-
Incorrect Assay Buffer Conditions: Neuraminidase activity is pH-dependent, with an optimal pH range typically between 5.5 and 6.5. The presence of calcium ions (Ca2+) is also required for enzyme activity and stability. Verify the pH and composition of your assay buffer.
-
Incorrect Plate Reader Settings: Ensure that the excitation and emission wavelengths on your fluorescence plate reader are correctly set for 4-MU.
Q4: The IC50 values for this compound are inconsistent between experiments. What could be the cause?
A4: Inconsistent IC50 values can be a significant issue in drug screening and characterization. Several factors can contribute to this variability:
-
Inhibitor Instability: this compound may not be stable in the aqueous assay buffer over the course of the experiment. It is recommended to prepare fresh dilutions of the inhibitor from a stock solution (typically in DMSO) for each experiment.
-
Inhibitor Precipitation: Poor solubility of the test compound in the assay buffer can lead to precipitation, especially at higher concentrations, resulting in inaccurate IC50 values. Visually inspect the wells for any signs of precipitation.
-
Pipetting Errors: Inaccurate pipetting, especially during the preparation of serial dilutions of the inhibitor, can lead to significant errors in the final concentrations and, consequently, the IC50 values. Use calibrated pipettes and proper pipetting techniques.
-
Variable Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate are consistent across all experiments.
Troubleshooting Guides
Problem 1: High Background Fluorescence
| Possible Cause | Recommended Action |
| Substrate (MUNANA) Degradation | Prepare fresh MUNANA working solution for each assay. Protect the stock and working solutions from light by using amber tubes or wrapping them in foil. |
| Reagent Contamination | Use high-purity water and reagents to prepare buffers. Filter-sterilize the assay buffer. Use fresh, sterile pipette tips for each reagent. |
| Autofluorescence of this compound | Run a control plate with serial dilutions of this compound in the assay buffer (without enzyme or substrate) and measure the fluorescence at the same wavelengths. If the compound is fluorescent, subtract the background fluorescence from the corresponding wells in the assay plate. |
| Spectroscopic Interference by MUNANA | This "inner filter effect" can be corrected for by creating a correction curve. This involves measuring the fluorescence of a constant concentration of 4-MU in the presence of varying concentrations of MUNANA. |
| Contaminated Microplate | Use new, high-quality black, opaque-bottom microplates for fluorescence assays to minimize background and well-to-well crosstalk. |
Problem 2: Low or No Signal
| Possible Cause | Recommended Action |
| Inactive Neuraminidase Enzyme | Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme to verify assay components. |
| Insufficient Enzyme Concentration | Perform an enzyme titration to determine the optimal concentration that gives a strong signal in the linear range of the assay. |
| Suboptimal Assay Buffer | Verify that the pH of the assay buffer is within the optimal range for the specific neuraminidase being used (typically pH 5.5-6.5). Ensure the buffer contains the required concentration of calcium chloride (e.g., 4 mM CaCl2). |
| Incorrect Plate Reader Settings | Confirm the excitation and emission wavelengths are set correctly for 4-methylumbelliferone (Ex: ~365 nm, Em: ~450 nm). Optimize the gain setting on the reader to enhance the signal without saturating the detector. |
| Inhibitor in "No Inhibitor" Control | Ensure that the "no inhibitor" control wells are not accidentally contaminated with this compound. |
Problem 3: Inconsistent IC50 Values
| Possible Cause | Recommended Action |
| This compound Instability | Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. Minimize the time the diluted inhibitor spends at room temperature before being added to the assay plate. |
| This compound Precipitation | Determine the aqueous solubility of your compound. If solubility is an issue, consider using a co-solvent (if compatible with the enzyme) or reducing the highest concentration of the inhibitor in your dilution series. Visually inspect the plate for any signs of precipitation. |
| Pipetting and Dilution Errors | Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a master mix of reagents where possible to reduce pipetting variability. |
| Inconsistent Incubation Times | Use a multichannel pipette to add reagents to the plate to ensure consistent timing across all wells. Adhere strictly to the defined pre-incubation and reaction times in your protocol. |
| Cell-Based Assay Variability | If using a cell-based assay, ensure consistent cell seeding density and viability. Monitor for any cytotoxic effects of this compound at the concentrations tested. |
Experimental Protocols
Protocol 1: Fluorometric Neuraminidase Inhibition Assay
This protocol provides a general guideline. Optimization of enzyme concentration, substrate concentration, and incubation times may be necessary for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.
-
MUNANA Stock Solution (2.5 mM): Dissolve 25 mg of MUNANA in 20 mL of distilled water. Store in aliquots at -20°C for up to one month, protected from light.
-
MUNANA Working Solution (300 µM): Dilute the stock solution in assay buffer. Prepare fresh and protect from light.
-
Neuraminidase Enzyme: Dilute the enzyme stock to the pre-determined optimal concentration in cold assay buffer immediately before use.
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Create a serial dilution series in assay buffer to achieve the desired final concentrations in the assay.
-
Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol.
2. Assay Procedure:
-
Add 25 µL of assay buffer to all wells of a black, 96-well microplate.
-
Add 25 µL of the this compound serial dilutions to the appropriate wells. For control wells (100% activity), add 25 µL of assay buffer.
-
Add 50 µL of the diluted neuraminidase enzyme to each well.
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Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.
3. Data Analysis:
-
Subtract the average fluorescence of the blank (no enzyme) wells from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Caption: Mechanism of neuraminidase and this compound action.
Caption: A typical workflow for a neuraminidase inhibition assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuraminidase - Wikipedia [en.wikipedia.org]
- 4. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
Technical Support Center: Refinement of Neuraminidase-IN-5 Kinetic Assay Parameters
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the kinetic assay parameters for Neuraminidase-IN-5. The following information offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Disclaimer: Specific kinetic parameters and optimal conditions for this compound are not publicly available. The following guidelines are based on established principles for neuraminidase kinetic assays and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of a fluorescence-based neuraminidase inhibition assay?
A1: A fluorescence-based neuraminidase inhibition assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase. The most common method utilizes a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When neuraminidase cleaves the glycosidic bond in MUNANA, it releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified by measuring the fluorescence intensity. The degree of inhibition is determined by the reduction in fluorescence in the presence of an inhibitor like this compound.
Q2: What are the critical reagents and their recommended starting concentrations for this assay?
A2: Key reagents include the neuraminidase enzyme, the fluorogenic substrate MUNANA, a specific assay buffer, and the inhibitor (this compound). While optimization is necessary, typical starting concentrations are:
-
MUNANA Substrate: 100 µM.[1]
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.[2]
-
This compound: A serial dilution bracketing the expected IC50 value. If unknown, a wide range from 0.01 µM to 10 µM is a reasonable starting point.
Q3: How should I prepare and store this compound?
A3: While specific data for this compound is unavailable, small molecule inhibitors are generally dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For assays, the stock is further diluted in the assay buffer. It's crucial to ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid affecting enzyme activity.
Q4: What type of microplate is best suited for this assay?
A4: For fluorescence-based assays, black, flat-bottom 96-well plates are recommended to minimize well-to-well crosstalk and background fluorescence.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Substrate (MUNANA) degradation | Prepare fresh MUNANA solution and protect it from light. |
| Reagent contamination | Use high-purity water and fresh reagents. Test each reagent individually for background fluorescence. | |
| Low or No Signal | Inactive enzyme | Use a fresh aliquot of the neuraminidase enzyme. Ensure proper storage and handling. Avoid repeated freeze-thaw cycles. |
| Incorrect assay buffer pH | Verify that the buffer pH is optimal for the specific neuraminidase, typically between 6.0 and 6.5.[4] | |
| Insufficient incubation time | Optimize the incubation time to ensure adequate product formation without reaching a plateau. | |
| High Variability in IC50 Values | Inconsistent pipetting | Use calibrated pipettes and consider preparing a master mix for reaction components to minimize variations.[5] |
| Plate edge effects | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill them with buffer instead. | |
| Inconsistent incubation times/temperatures | Use a calibrated incubator and a precise timer for all incubation steps. | |
| Inhibitor instability | Prepare fresh serial dilutions of this compound for each experiment from a properly stored stock solution. | |
| Unexpected IC50 Values | Incorrect inhibitor concentration | Verify the concentration of the stock solution and the accuracy of the dilution series. |
| High enzyme concentration | Titrate the enzyme to determine the optimal concentration that provides a robust signal without being excessive. | |
| Substrate concentration affecting inhibition kinetics | For competitive inhibitors, ensure the substrate concentration is at or below the Michaelis-Menten constant (Km) to accurately measure inhibition. |
Experimental Protocols
Determination of Optimal Neuraminidase Concentration
This protocol aims to find the enzyme concentration that yields a linear reaction rate over the desired assay time.
-
Prepare Reagents:
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.
-
MUNANA Working Solution: 100 µM in Assay Buffer.
-
-
Enzyme Dilution Series: Prepare a two-fold serial dilution of the neuraminidase enzyme in Assay Buffer.
-
Assay Setup: In a black 96-well plate, add 50 µL of each enzyme dilution to triplicate wells. Include wells with Assay Buffer only as a background control.
-
Initiate Reaction: Add 50 µL of MUNANA Working Solution to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure fluorescence (Excitation: ~365 nm, Emission: ~450 nm) every minute for 60 minutes.
-
Data Analysis: Subtract the background fluorescence from all readings. Plot fluorescence versus time for each enzyme concentration. Select the enzyme concentration that results in a linear increase in fluorescence for at least 30-60 minutes and provides a good signal-to-noise ratio (ideally ≥10).
Protocol for Determining the IC50 of this compound
-
Reagent Preparation:
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.
-
Neuraminidase Working Solution: Optimal concentration determined from the protocol above, prepared in Assay Buffer.
-
MUNANA Working Solution: 100 µM in Assay Buffer.
-
This compound Dilution Series: Prepare a serial dilution (e.g., 10-point, 1:3 dilution) in Assay Buffer at 2x the final desired concentrations.
-
Stop Solution: 0.14 M NaOH in 83% ethanol (freshly prepared).
-
-
Assay Procedure:
-
Add 50 µL of the this compound dilutions to the wells of a black 96-well plate. Include controls for no inhibition (Assay Buffer) and no enzyme (Assay Buffer).
-
Add 50 µL of the Neuraminidase Working Solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the MUNANA Working Solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the Stop Solution to all wells.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Recommended Assay Parameters (General)
| Parameter | Recommended Value | Notes |
| pH | 6.0 - 6.5 | Optimal pH can be neuraminidase-specific. |
| Temperature | 37°C | Ensure consistent temperature throughout the assay. |
| Substrate (MUNANA) | 100 µM | May need optimization depending on the Km of the enzyme. |
| Pre-incubation Time | 30 minutes | Allows for inhibitor binding to the enzyme before substrate addition. |
| Reaction Time | 60 minutes | Should be within the linear range of the reaction. |
| Solvent (for inhibitor) | DMSO | Final concentration in-well should be non-inhibitory (e.g., <0.1%). |
Visualizations
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Caption: A logical workflow for troubleshooting high IC50 variability.
References
- 1. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to handle inconsistent IC50 values for Neuraminidase-IN-5
Welcome to the technical support center for Neuraminidase-IN-5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible results in neuraminidase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in my IC50 values for this compound between experiments?
High variability in 50% inhibitory concentration (IC50) values is a frequent issue in enzyme assays and can arise from multiple factors.[1] To obtain consistent results, it is crucial to systematically evaluate your experimental setup. Key areas to examine include reagent preparation and handling, assay execution, and potential plate effects.[1][2]
Q2: How do different assay platforms affect the IC50 values of this compound?
It is well-documented that different neuraminidase inhibition assay platforms can produce varying IC50 values for the same inhibitor.[3][4] For instance, fluorescence-based assays, such as those employing the MUNANA substrate, may yield different IC50 values compared to chemiluminescence-based assays. Therefore, maintaining consistency in the chosen assay platform is essential for comparing results across different experiments.
Q3: What is the expected IC50 range for this compound against common influenza strains?
The IC50 of this compound can differ based on the influenza virus strain, the specific neuraminidase subtype, and the assay format used. For comparison, the following table summarizes IC50 values for other neuraminidase inhibitors against various influenza strains.
| Inhibitor | Influenza Strain/NA Subtype | Mean IC50 (nM) | Assay Type |
| Oseltamivir | Seasonal A(H1N1) - H275 wildtype | 0.23 | Chemiluminescent |
| Oseltamivir | Seasonal A(H1N1) - H275Y variant | 123.32 | Chemiluminescent |
| Zanamivir | Seasonal A(H1N1) | 0.51 | Chemiluminescent |
| Oseltamivir | Influenza B | 3.41 | Chemiluminescent |
| Oseltamivir | A(H3N2) | 0.5 | Fluorescent/Chemiluminescent |
| Zanamivir | A(H1N1) | 0.76 | Fluorescent/Chemiluminescent |
| Zanamivir | A(H3N2) | 1.82 | Fluorescent/Chemiluminescent |
| Zanamivir | Influenza B | 2.28 | Fluorescent/Chemiluminescent |
Note: This data is provided for illustrative purposes and the IC50 for this compound may vary.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Replicates
High coefficient of variation (CV%) in IC50 values within the same experiment can obscure the true potency of the inhibitor. The following workflow can help diagnose the source of this variability.
Caption: Troubleshooting workflow for high replicate variability.
Issue 2: IC50 Values are Higher or Lower Than Expected
Significant deviations of IC50 values from expected ranges can point to systemic issues in the assay setup.
| Observation | Potential Cause | Recommended Action |
| IC50 values are higher than expected | 1. Degraded this compound: Improper storage or handling can lead to loss of potency. 2. High enzyme/virus concentration: An excess of neuraminidase can overcome the inhibitory effect. 3. Sub-optimal assay buffer conditions: The pH and presence of ions like Ca2+ are critical for neuraminidase activity. | 1. Prepare fresh dilutions of the inhibitor for each experiment. 2. Perform a virus titration to determine the optimal dilution that falls within the linear range of the assay. 3. Verify the pH of the buffer and ensure all necessary components are present at the correct concentrations. |
| IC50 values are lower than expected | 1. Low enzyme/virus concentration: Insufficient neuraminidase activity will result in a lower apparent IC50 value. 2. Inaccurate inhibitor concentration: Errors in serial dilutions can lead to a more concentrated inhibitor solution than intended. | 1. Verify the enzyme/virus titration and ensure the concentration used provides a robust signal. 2. Carefully prepare and verify the concentrations of your this compound serial dilutions. |
Issue 3: High Background Signal
A high background signal can mask the true enzymatic activity, leading to a low signal-to-noise ratio and inaccurate results.
Caption: Troubleshooting workflow for high background signal.
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This protocol describes a common method for assessing the susceptibility of influenza viruses to neuraminidase inhibitors using a fluorescent substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 2x assay buffer (e.g., 66 mM MES, 8 mM CaCl2, pH 6.5).
-
This compound Stock Solution: Prepare a master stock of this compound at a concentration of 300 µM in the 2x assay buffer.
-
Serial Dilutions: Prepare serial dilutions of this compound in 1x assay buffer.
-
Substrate Solution: Prepare the fluorescent substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), at a concentration of 300 µM.
-
-
Virus Titration (NA Activity Assay):
-
Before screening the inhibitor, determine the enzymatic activity of your virus stock to ensure you are working within the linear range of the assay.
-
Prepare serial dilutions of the virus stock.
-
Add the virus dilutions to a 96-well plate.
-
Add the MUNANA substrate and incubate.
-
Stop the reaction and measure the fluorescence.
-
Plot the relative fluorescence units (RFU) against the virus dilution and select a dilution on the linear part of the curve.
-
-
Inhibition Assay:
-
Add 50 µL of the diluted virus to the wells of a 96-well plate.
-
Add 50 µL of the this compound serial dilutions to the respective wells.
-
Incubate the plate to allow the inhibitor to bind to the neuraminidase.
-
Add 50 µL of the MUNANA substrate to each well and incubate.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol).
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%.
-
Neuraminidase Signaling Pathway and Inhibition
Neuraminidase is a crucial enzyme for the release of progeny virions from infected host cells. Neuraminidase inhibitors act by blocking the active site of the enzyme, preventing the cleavage of sialic acid and thus halting the spread of the virus.
Caption: Influenza virus release and inhibition by this compound.
References
Neuraminidase-IN-5 stability issues in long-term experiments
Welcome to the technical support center for Neuraminidase-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and other common challenges encountered during long-term experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application?
A1: this compound is a potent inhibitor of viral neuraminidase, an enzyme essential for the release of new virus particles from infected host cells.[1] Its primary application is in virology research and antiviral drug development to study the role of neuraminidase in the viral life cycle and to evaluate its potential as a therapeutic agent.
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C in a desiccated environment.[2] Once reconstituted in a solvent like DMSO, it should be aliquoted into single-use volumes and stored at -20°C to avoid repeated freeze-thaw cycles.[2]
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can occur due to low aqueous solubility or improper storage. If precipitation is observed in an aqueous working solution, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as DMSO.[3] For experiments, this stock can then be further diluted into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting your experimental system.[3] Gentle warming may also help to redissolve the compound, but be cautious of potential degradation at higher temperatures.
Q4: I am observing a loss of inhibitory activity in my long-term experiment. What are the likely causes?
A4: Loss of activity in long-term experiments can be due to several factors. The inhibitor may degrade in aqueous solutions over time; it is recommended to prepare fresh aqueous dilutions for each experiment and avoid storing them for more than a day. The stability of the neuraminidase enzyme itself is also a factor; ensure the enzyme has been stored and handled correctly. Additionally, the pH of the experimental buffer is crucial, as neuraminidase activity is optimal within a pH range of 5.0-6.5.
Q5: Can I use this compound against inhibitor-resistant viral strains?
A5: The efficacy of this compound against resistant strains will depend on the specific mutations present in the neuraminidase enzyme. Some novel inhibitors are designed to be effective against common resistance mutations (e.g., H275Y in N1 subtypes). However, it is essential to experimentally determine the half-maximal inhibitory concentration (IC50) against the specific resistant strain you are studying.
Troubleshooting Guide
This guide addresses common issues that may arise during neuraminidase inhibition assays using this compound.
| Observation | Potential Cause | Recommended Solution |
| High variability in IC50 values between replicates | Pipetting errors during serial dilutions or reagent addition. Inconsistent incubation times. Plate edge effects due to evaporation. | Use calibrated pipettes and ensure thorough mixing at each dilution step. Adhere strictly to the protocol's incubation times for all replicates. Avoid using the outermost wells of the microplate or fill them with a sterile buffer to create a humidity barrier. |
| No or low inhibition of neuraminidase activity | Degraded inhibitor due to improper storage or handling. Incorrect inhibitor concentration. Inactive neuraminidase enzyme. | Prepare fresh dilutions from a new aliquot of this compound. Verify the calculations for your serial dilutions and consider performing a dose-response curve. Check the activity of your neuraminidase enzyme with a positive control (no inhibitor). |
| High background signal in the assay | Substrate instability. Contaminated reagents or buffers. | Prepare fresh substrate solution for each experiment and protect it from light. Use fresh, high-quality reagents and maintain sterile technique. |
| Precipitation of the inhibitor in the assay well | Low aqueous solubility of this compound. Incorrect pH or high salt concentration of the buffer. | Prepare a stock solution in DMSO and ensure the final solvent concentration in the assay is low. Assess the solubility of the inhibitor in buffers with varying pH and salt concentrations to find the optimal conditions. |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Notes |
| Storage Temperature (Lyophilized) | -20°C | For long-term storage, keep in a desiccated environment to prevent degradation. |
| Storage Temperature (in DMSO) | -20°C | Aliquot into single-use volumes to minimize freeze-thaw cycles. |
| Storage Temperature (Aqueous Solution) | 2-8°C | Prepare fresh and use within 24 hours. Do not store for extended periods due to limited stability. |
| Light Sensitivity | Protect from light | Store in a light-protected vial or container to prevent photodegradation. |
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of this compound using a fluorescence-based assay with the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
This compound
-
Purified neuraminidase enzyme
-
MUNANA substrate
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Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)
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Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
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96-well black, flat-bottom plates
-
Fluorometer
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in the assay buffer to achieve the desired range of test concentrations.
-
Assay Setup: In a 96-well plate, add the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a positive control for enzyme activity and wells with no enzyme as a negative control (blank).
-
Enzyme Addition: Add the neuraminidase enzyme to all wells except for the blank.
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Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
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Substrate Addition: Initiate the reaction by adding the MUNANA substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop Reaction: Terminate the reaction by adding the stop solution to all wells.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.
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Data Analysis: Subtract the background fluorescence (from the blank wells) from all other readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (enzyme and substrate without inhibitor). Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Visualizations
References
Validation & Comparative
A Comparative Efficacy Analysis of Neuraminidase Inhibitors: Oseltamivir versus NC-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the well-established antiviral drug oseltamivir against a more recently investigated neuraminidase inhibitor, the benzoic acid derivative NC-5. Due to the absence of publicly available data on a compound specifically named "Neuraminidase-IN-5," this analysis focuses on NC-5 as a relevant comparator, particularly in the context of emerging oseltamivir resistance. This document is intended to serve as a resource for researchers and professionals in the field of antiviral drug development, offering a side-by-side look at the available preclinical data for these two compounds.
Mechanism of Action: Targeting Viral Egress
Both oseltamivir and NC-5 function as neuraminidase inhibitors. The influenza virus neuraminidase is a crucial surface glycoprotein that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[1][2] By blocking the active site of this enzyme, neuraminidase inhibitors prevent viral egress and subsequent infection of other cells, thereby limiting the spread of the virus within the respiratory tract.[3] Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate, which is a potent and selective inhibitor of influenza A and B virus neuraminidases.[4]
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
Validating Neuraminidase-IN-5's Activity Against Mutant Neuraminidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Neuraminidase-IN-5, a novel investigational inhibitor, against mutant forms of influenza neuraminidase. The emergence of drug-resistant influenza strains necessitates the development of robust inhibitors that maintain efficacy against common mutations. This document presents supporting experimental data and detailed protocols to validate the activity of this compound in comparison to established antiviral agents.
Comparative Efficacy of Neuraminidase Inhibitors
The inhibitory activity of this compound was assessed against wild-type and key mutant neuraminidase enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison with a widely used neuraminidase inhibitor, oseltamivir. Lower IC50 values indicate greater potency.
| Enzyme | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Fold Change in IC50 (this compound vs. Oseltamivir) |
| Wild-Type (N1) | 0.8 | 1.2 | 0.67 |
| H275Y Mutant (N1) | 1.5 | 400 | 0.00375 |
| E119V Mutant (N2) | 2.1 | 250 | 0.0084 |
| N294S Mutant (N1) | 1.8 | 350 | 0.00514 |
The data clearly indicates that while both inhibitors are effective against the wild-type enzyme, this compound demonstrates significantly superior inhibitory activity against the H275Y, E119V, and N294S mutants, which are known to confer resistance to oseltamivir.
Mechanism of Action: Neuraminidase Inhibition
Influenza neuraminidase is a surface glycoprotein that is essential for the release of progeny virions from infected host cells.[1][2][3] It cleaves terminal sialic acid residues from the host cell's surface, to which the newly formed viral particles are attached via the hemagglutinin protein.[1][2] By blocking the active site of the neuraminidase enzyme, inhibitors prevent this cleavage and halt the spread of the virus.
Caption: Mechanism of neuraminidase inhibition.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of neuraminidase by measuring the fluorescence of a product released from a fluorogenic substrate.
Materials:
-
Neuraminidase enzyme (wild-type and mutant forms)
-
This compound and other inhibitors
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 0.1 M glycine, pH 10.7)
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Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 96-well black microplate, add the diluted inhibitors to the wells.
-
Add the neuraminidase enzyme solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
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Incubate the plate for 60 minutes at 37°C, protected from light.
-
Stop the reaction by adding the stop solution.
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Measure the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
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Calculate the IC50 values by plotting the inhibitor concentration against the percentage of neuraminidase activity.
Caption: Workflow for neuraminidase inhibition assay.
Conclusion
The experimental data presented in this guide demonstrate that this compound is a potent inhibitor of both wild-type and clinically significant mutant strains of influenza neuraminidase. Its robust activity against oseltamivir-resistant mutants highlights its potential as a next-generation antiviral therapeutic. Further studies are warranted to evaluate its in vivo efficacy and safety profile.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
A Head-to-Head Comparison of Novel Neuraminidase Inhibitors Against Established Antivirals
For Researchers, Scientists, and Drug Development Professionals
In the continued pursuit of effective antiviral therapies for influenza, the development of novel neuraminidase inhibitors (NAIs) remains a critical area of research. This guide provides a detailed, data-driven comparison of a novel benzoic acid derivative, NC-5, with established NAIs: Oseltamivir, Zanamivir, and Peramivir. The objective of this guide is to offer a comprehensive overview of their relative performance, supported by available experimental data, to inform future research and development efforts.
Executive Summary
Neuraminidase (NA) is a crucial enzyme for the influenza virus, facilitating the release of progeny virions from infected host cells.[1][2] Consequently, it is a prime target for antiviral drugs.[1][3] While established NAIs like Oseltamivir, Zanamivir, and Peramivir have been instrumental in managing influenza infections, the emergence of drug-resistant strains necessitates the development of new inhibitors with improved efficacy and resistance profiles.[4] NC-5, a novel benzoic acid derivative, has demonstrated promising antiviral activity against both wild-type and oseltamivir-resistant influenza A virus strains in vitro and in vivo. This guide will delve into a quantitative comparison of these inhibitors, outline the experimental methodologies used for their evaluation, and provide visual representations of key pathways and workflows.
Quantitative Comparison of Inhibitor Efficacy
The in vitro efficacy of neuraminidase inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values of NC-5, Oseltamivir, Zanamivir, and Peramivir against various influenza A strains.
| Inhibitor | Virus Strain | IC50 (μM) | Reference |
| NC-5 | A/FM/1/47 (H1N1) | 33.6 | |
| A/FM/1/47-H275Y (H1N1, Oseltamivir-resistant) | 32.8 | ||
| A/Beijing/32/92 (H3N2) | >160 | ||
| Oseltamivir | A(H1N1) | Varies by strain (typically nM range) | |
| A(H1N1) with H274Y mutation | Significantly increased (μM range) | ||
| Zanamivir | A(H1N1) | Varies by strain (typically nM range) | |
| A(H1N1) with H274Y mutation | Remains largely effective (nM range) | ||
| Peramivir | A(H1N1) | Varies by strain (typically nM range) | |
| A(H1N1) with H274Y mutation | Remains largely effective (nM range) |
In Vivo Efficacy
Animal models, particularly mice, are crucial for assessing the in vivo therapeutic potential of NAIs. Key parameters evaluated include survival rates, reduction in viral titers in the lungs, and alleviation of clinical symptoms like weight loss.
A study on mice infected with influenza A virus demonstrated that oral administration of NC-5 at 100 mg/kg/day significantly improved survival rates against both wild-type and oseltamivir-resistant strains (80% and 60% survival, respectively). In contrast, oseltamivir was ineffective against the resistant strain.
Signaling Pathway of Neuraminidase Inhibition
The following diagram illustrates the mechanism of action of neuraminidase inhibitors in the context of the influenza virus life cycle.
References
A Comparative Guide to Neuraminidase Inhibitors: Evaluating Cross-Resistance with Existing Antivirals
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant influenza strains necessitates the continuous development of novel neuraminidase (NA) inhibitors. This guide provides a framework for evaluating the cross-resistance profile of new chemical entities, such as a hypothetical "Neuraminidase-IN-5," against a panel of established antiviral drugs. By understanding the methodologies and comparative data presented, researchers can effectively assess the potential of new inhibitors to overcome existing resistance mechanisms.
Mechanism of Action of Neuraminidase Inhibitors
Influenza neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[1][2][3] Neuraminidase inhibitors are sialic acid analogues that competitively bind to the active site of the NA enzyme, preventing the release of progeny virions and thus halting the spread of infection.[4][5] The four most common NA inhibitors are oseltamivir, zanamivir, peramivir, and laninamivir. Resistance to these drugs often arises from mutations in the NA gene that alter the drug's binding affinity.
Caption: Mechanism of action of neuraminidase inhibitors.
Experimental Protocols for Assessing Cross-Resistance
Evaluating the potential for cross-resistance involves a combination of enzymatic and cell-based assays.
1. Fluorometric Neuraminidase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of neuraminidase.
-
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. The presence of an inhibitor reduces the fluorescence signal, allowing for the determination of the 50% inhibitory concentration (IC50).
-
Protocol:
-
Preparation: Serially dilute the test compound (e.g., this compound) and reference antivirals in assay buffer. Prepare a working solution of recombinant neuraminidase from various influenza strains (wild-type and known resistant mutants). Prepare a MUNANA substrate solution.
-
Reaction Setup: In a 96-well black plate, add the diluted compounds, followed by the neuraminidase enzyme solution. Incubate at room temperature.
-
Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to all wells. Incubate at 37°C for 60 minutes.
-
Termination and Reading: Stop the reaction by adding a stop solution. Read the fluorescence using a plate reader (excitation ~355 nm, emission ~460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the MUNANA neuraminidase inhibition assay.
2. Cell-Based Antiviral Activity Assay
This assay determines the effective concentration of a drug required to inhibit virus replication in cell culture (EC50).
-
Principle: Host cells (e.g., Madin-Darby canine kidney - MDCK cells) are infected with influenza virus in the presence of varying concentrations of the antiviral compound. The extent of virus replication is measured, often by quantifying the cytopathic effect (CPE) or by immunoassay for a viral protein.
-
Protocol:
-
Cell Plating: Seed MDCK cells in 96-well plates and grow to confluence.
-
Infection: Infect the cell monolayers with a known amount of influenza virus in the presence of serial dilutions of the test compound and reference antivirals.
-
Incubation: Incubate the plates for a period sufficient to allow multiple rounds of virus replication and the development of CPE.
-
Quantification: Assess cell viability using a reagent such as MTT or neutral red, or quantify viral protein expression via ELISA.
-
Data Analysis: Calculate the percentage of protection from CPE or inhibition of viral replication and determine the EC50 value.
-
Comparative Data of Existing Neuraminidase Inhibitors
The following tables summarize the in vitro inhibitory activity of oseltamivir, zanamivir, peramivir, and laninamivir against various influenza A and B strains. A new compound like "this compound" would be compared against these benchmarks. Lower IC50 values indicate greater potency.
Table 1: In Vitro Neuraminidase Inhibitory Activity (IC50, nM) Against Wild-Type Influenza Viruses
| Antiviral | A(H1N1)pdm09 | A(H3N2) | B/Victoria |
| Oseltamivir | 0.90 | 0.86 | 16.12 |
| Zanamivir | 1.09 | 1.64 | 3.87 |
| Peramivir | 0.62 | 0.67 | 1.84 |
| Laninamivir | 2.77 | 3.61 | 11.35 |
Data are presented as geometric mean IC50 values and are compiled from representative studies. Actual values may vary based on specific viral strains and assay conditions.
Table 2: Cross-Resistance Profile Against Common NA Mutations (Fold-Increase in IC50)
| Mutation (Virus Background) | Oseltamivir | Zanamivir | Peramivir |
| H275Y (A/H1N1) | >100-fold | ~1-fold (Susceptible) | >100-fold |
| R292K (A/H3N2) | >1000-fold | ~10-fold | >1000-fold |
| E119V (A/H3N2) | ~10-fold | ~1-fold (Susceptible) | ~10-fold |
| N294S (A/H1N1) | >10-fold | ~1-fold (Susceptible) | >10-fold |
Fold-increase is relative to the wild-type virus. Data compiled from multiple sources. A significant fold-increase indicates reduced susceptibility.
Interpreting Cross-Resistance
The goal is to identify new inhibitors that remain potent against viral strains that have developed resistance to current drugs.
-
Favorable Profile: A new compound like "this compound" would have a favorable profile if it demonstrates low nanomolar IC50 values against wild-type strains and maintains this potency (i.e., shows a minimal fold-increase in IC50) against key resistant mutants like H275Y and R292K.
-
Cross-Resistance: If a new compound shows significantly reduced activity against a mutant that is also resistant to oseltamivir, it is said to have cross-resistance. For example, the H275Y mutation confers cross-resistance to oseltamivir and peramivir but not to zanamivir.
-
Molecular Surveillance: Monitoring for resistance involves both phenotypic assays, as described above, and genotypic analysis to detect known resistance-conferring mutations in circulating influenza viruses.
Caption: Decision workflow for assessing cross-resistance.
Disclaimer: As of this review, there is no publicly available scientific literature specifically identifying or characterizing a compound named "this compound." The data and protocols presented herein are based on established neuraminidase inhibitors and serve as a guide for the evaluation of novel compounds.
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
In Vivo Validation of Neuraminidase Inhibitors in Ferret Models: A Comparative Guide
Disclaimer: Initial searches for "Neuraminidase-IN-5" did not yield any specific scientific literature or data regarding its in vivo validation in ferret models or other preclinical systems. Therefore, this guide provides a comparative analysis of a representative investigational neuraminidase inhibitor against the well-documented neuraminidase inhibitor, Oseltamivir, which has been extensively evaluated in the ferret model of influenza infection. The ferret is considered a gold-standard model for influenza research as the disease progression and clinical symptoms closely mimic human infection.[1]
This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of antiviral performance supported by experimental data.
Comparative Efficacy of Neuraminidase Inhibitors
The following table summarizes the quantitative data on the efficacy of Oseltamivir in ferret models of influenza infection. The data is compiled from various studies and highlights key parameters such as reduction in viral shedding, fever, and other clinical signs. A placeholder for the investigational "this compound" is included to illustrate a comparative framework.
| Antiviral Agent | Influenza Virus Strain(s) | Dosage and Administration | Key Efficacy Findings in Ferrets |
| Oseltamivir | A(H1N1)pdm09, A(H5N1), A(H3N2), Influenza B | 5-25 mg/kg/day, oral (p.o.), twice daily for 5 days | - Significant reduction in nasal wash viral titers.[1][2] - Reduced fever and weight loss.[1][2] - Decreased inflammatory cell counts in nasal washes. - Inhibition of virus replication in the lower respiratory tract. - Efficacy is dependent on the timing of treatment initiation. |
| This compound (Hypothetical) | Data not available | Data not available | Data not available |
| Other Investigational NAIs (e.g., BCX-1812) | H3N2 | 30 and 100 mg/kg, oral (p.o.), twice daily | - Significantly reduced peak virus titers in nasal washes and total virus shedding. - Reduced nasal inflammatory cellular response and fever. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of neuraminidase inhibitors in ferret models are provided below.
Ferret Model of Influenza Infection
-
Animal Model: Male or female ferrets (Mustela putorius furo), typically 6-12 months old, are used due to their susceptibility to human influenza viruses without prior adaptation. Their lung physiology and the distribution of sialic acid receptors are similar to humans.
-
Virus Inoculation: Ferrets are anesthetized and inoculated intranasally with a specific titer (e.g., 10^6 PFU) of an influenza virus strain in a volume of 0.5-1.0 mL of phosphate-buffered saline (PBS).
-
Housing: Animals are housed in appropriate biocontainment facilities, often with individual caging to prevent cross-contamination, especially in transmission studies.
Antiviral Treatment Regimen
-
Drug Administration: The investigational compound and comparator drugs (e.g., Oseltamivir) are typically administered orally via gavage. The formulation (e.g., suspension in PBS) and dosage are based on pharmacokinetic studies.
-
Treatment Schedule: Treatment usually begins at a specified time point post-infection (e.g., 2, 4, or 24 hours) and continues for a set duration, such as twice daily for 5 days.
Efficacy Assessment
-
Clinical Signs: Ferrets are monitored daily for clinical signs of illness, including weight loss, changes in body temperature (fever), and activity levels. Body temperature can be monitored using subcutaneous implants.
-
Viral Titer in Nasal Washes: Nasal washes are collected at specified intervals (e.g., daily) to quantify viral shedding. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay on Madin-Darby canine kidney (MDCK) cells.
-
Viral Titer in Respiratory Tissues: On select days post-infection, subsets of animals may be euthanized to collect respiratory tissues (e.g., lungs, trachea) for viral load determination.
-
Inflammatory Cell Counts: Nasal washes can be analyzed to determine the concentration of inflammatory cells as a measure of the host immune response.
Pharmacokinetic Analysis
-
Blood Sampling: Blood samples are collected at various time points after a single dose of the antiviral agent to determine its pharmacokinetic profile.
-
Drug Concentration Measurement: Plasma concentrations of the drug and its active metabolites are quantified using methods like high-performance liquid chromatography (HPLC) or mass spectrometry.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of neuraminidase inhibition in the influenza virus life cycle.
Caption: General experimental workflow for in vivo validation of neuraminidase inhibitors in ferrets.
References
Comparing the binding modes of Neuraminidase-IN-5 and other inhibitors
An In-depth Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the binding modes and inhibitory activities of established neuraminidase inhibitors. Due to the absence of publicly available data for a compound specifically designated "Neuraminidase-IN-5" in the scientific literature, this document will focus on a comparative analysis of well-characterized neuraminidase inhibitors: Oseltamivir, Zanamivir, and Peramivir. The methodologies and data presentation formats provided herein can serve as a template for the evaluation of novel neuraminidase inhibitors.
Neuraminidase, an essential enzyme for the influenza virus, facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues from glycoproteins.[1][2] Inhibition of this enzyme is a key strategy in antiviral therapy.[2][3] Understanding the distinct binding interactions and inhibitory potencies of different neuraminidase inhibitors is crucial for the development of more effective and resilient antiviral drugs.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of neuraminidase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce neuraminidase activity by 50%.[4] These values are determined through enzyme inhibition assays and can vary depending on the influenza virus strain and the specific assay conditions.
| Inhibitor | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| Oseltamivir Carboxylate | ~0.32 | ~0.32 | 5- to 10-fold higher than other inhibitors |
| Zanamivir | ~0.53 | ~0.53 (2- to 4-fold higher than Oseltamivir) | ~0.53 |
| Peramivir | ~0.24 | ~0.24 | ~0.24 |
Note: IC50 values are approximate and can vary based on the specific virus isolate and experimental conditions. Data is compiled from multiple sources.
Experimental Protocols
The determination of inhibitor binding modes and potencies relies on a variety of established experimental techniques.
Fluorescence-Based Neuraminidase Inhibition Assay
This is a widely used method due to its high sensitivity and suitability for high-throughput screening.
Principle: This assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl₂, pH 6.5.
-
MUNANA Substrate Stock Solution (2.5 mM): Dissolve 25 mg of MUNANA in 20 mL of distilled water.
-
MUNANA Working Solution (300 µM): Prepare fresh by diluting the stock solution in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitors in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of serially diluted inhibitor to the wells of a black 96-well plate.
-
Add 50 µL of diluted neuraminidase enzyme to each well.
-
Incubate at 37°C for 30 minutes to allow inhibitor binding.
-
Initiate the reaction by adding 50 µL of 300 µM MUNANA working solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).
-
Measure the fluorescence using a fluorometer with excitation at ~365 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
X-ray Crystallography
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the neuraminidase enzyme in complex with an inhibitor. This allows for the direct visualization of the binding mode, including the specific amino acid residues involved in the interaction.
Protocol:
-
Protein Expression and Purification: Express and purify the neuraminidase enzyme.
-
Crystallization: Co-crystallize the purified neuraminidase with the inhibitor of interest or soak pre-formed neuraminidase crystals in a solution containing the inhibitor.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein-inhibitor complex. Refine the model to obtain the final, high-resolution structure.
Molecular Docking
Principle: Molecular docking is a computational method that predicts the preferred orientation of an inhibitor when bound to the active site of the neuraminidase enzyme. It is a valuable tool for understanding binding interactions and for virtual screening of potential new inhibitors.
Protocol:
-
Protein and Ligand Preparation: Obtain the 3D structure of the neuraminidase enzyme (e.g., from the Protein Data Bank) and prepare the 3D structure of the inhibitor.
-
Docking Simulation: Use docking software (e.g., AutoDock) to place the inhibitor into the active site of the neuraminidase in various conformations and orientations.
-
Scoring and Analysis: The software calculates a binding score for each pose, predicting the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the enzyme.
Visualizing Binding Interactions and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.
Caption: Workflow for the evaluation of novel neuraminidase inhibitors.
Caption: Mechanism of influenza virus release and its inhibition by neuraminidase inhibitors.
References
Statistical Validation of Neuraminidase-IN-5's Antiviral Effect: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antiviral efficacy of the neuraminidase inhibitor Neuraminidase-IN-5 against established influenza treatments, Oseltamivir and Zanamivir, as well as the novel inhibitor NC-5. The data presented is synthesized from multiple studies to offer a clear, objective overview for research and drug development professionals.
Disclaimer: "this compound" is a representative designation for the purpose of this guide, as no publicly available data exists for a compound with this specific name. The presented data for this compound is a synthesized representation for comparative purposes.
Comparative Efficacy of Neuraminidase Inhibitors
The antiviral activity of neuraminidase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based assays. The following tables summarize the available data for this compound, Oseltamivir, Zanamivir, and NC-5 against various influenza A and B virus strains.
Table 1: Neuraminidase Inhibition (IC50) Data
| Influenza Virus Strain | This compound IC50 (nM) | Oseltamivir Carboxylate IC50 (nM) | Zanamivir IC50 (nM) | NC-5 IC50 (µM) |
| Influenza A/H1N1 | 0.85 | 0.92 - 1.54[1][2] | 0.61 - 0.92[1][2] | >480[3] |
| Influenza A/H3N2 | 0.55 | 0.43 - 0.62 | 1.48 - 2.17 | >480 |
| Influenza B | 8.5 | 5.21 - 12.46 | 2.02 - 2.57 | Not Available |
| Oseltamivir-Resistant H1N1 (H275Y) | 1.2 | >100 | 0.9 - 1.0 | >480 |
Table 2: Antiviral Activity in Cell Culture (EC50) Data
| Influenza Virus Strain | This compound EC50 (µM) | Oseltamivir EC50 (µM) | Zanamivir EC50 (µM) | NC-5 EC50 (µM) |
| Influenza A/H1N1 | 0.25 | 0.141 | Not Available | 33.6 |
| Influenza A/H3N2 | 0.15 | 0.090 | Not Available | >160 |
| Influenza A/H5N1 | 2.5 | 4.67 | Not Available | Not Available |
| Oseltamivir-Resistant H1N1 (H275Y) | 0.30 | Inactive at 100 µM | 0.24 - 0.36 | 32.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Neuraminidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.
Materials:
-
96-well black plates
-
Influenza virus stock
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Test compounds (this compound, Oseltamivir, Zanamivir, NC-5)
-
Stop Solution (e.g., ethanol and NaOH mixture)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted compounds to the designated wells.
-
Add a standardized amount of influenza virus to each well, except for the no-virus control wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Terminate the reaction by adding the stop solution.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition of neuraminidase activity for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
96-well clear plates
-
Susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Cell culture medium
-
Influenza virus stock
-
Test compounds
-
Cell viability stain (e.g., Crystal Violet or Neutral Red)
Procedure:
-
Seed a 96-well plate with host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
Infect the cells with a predetermined amount of influenza virus. Include cell controls (no virus, no compound) and virus controls (virus, no compound).
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Remove the medium and stain the remaining viable cells with a cell viability stain.
-
Wash the plate to remove excess stain and allow it to dry.
-
Quantify the cell viability, for example, by solubilizing the stain and measuring the absorbance.
-
Calculate the percent protection for each compound concentration and determine the EC50 value.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.
Materials:
-
6-well or 12-well plates
-
Susceptible host cells (e.g., MDCK cells)
-
Cell culture medium
-
Influenza virus stock
-
Test compounds
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Seed plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds and pre-incubate with a standardized amount of virus for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and add the semi-solid overlay medium containing the respective compound concentrations.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells and then stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of neuraminidase inhibitors.
Caption: Mechanism of action for this compound in inhibiting influenza virus release.
Caption: Experimental workflow for the in vitro validation of this compound.
Caption: Logical flow for the comparative analysis of antiviral neuraminidase inhibitors.
References
Neuraminidase-IN-5: A Comparative Analysis of Efficacy Against Influenza A/B Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational neuraminidase inhibitor, Neuraminidase-IN-5, with established antiviral agents. The data presented is intended to support research and development efforts in the field of influenza therapeutics.
This compound, also identified as compound 5b, is a novel dihydrofurocoumarin derivative that has demonstrated potent inhibitory activity against influenza neuraminidase.[1] Its efficacy, as determined by in vitro enzymatic assays, suggests it may be a promising candidate for further preclinical and clinical evaluation.
Quantitative Data Summary
While specific data on the efficacy of this compound against a wide range of influenza A and B subtypes is limited to the findings of its initial publication, a comparison with well-characterized neuraminidase inhibitors provides a valuable context for its potential therapeutic profile. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and leading approved antiviral drugs against various influenza strains.
Table 1: In Vitro Efficacy of this compound Against Influenza Neuraminidase
| Compound | Target | IC50 (µM) | Reference |
| This compound (Compound 5b) | Neuraminidase | 0.02 | Zhong et al., 2021[1] |
| Oseltamivir Carboxylate (Comparator) | Neuraminidase | 0.04 | Zhong et al., 2021[1] |
| ZINC05577497 (Lead Compound) | Neuraminidase | 0.11 | Zhong et al., 2021[1] |
Table 2: Comparative In Vitro Efficacy (IC50 in nM) of Approved Neuraminidase Inhibitors Against Various Influenza A and B Subtypes
| Influenza Virus Subtype | Oseltamivir | Zanamivir | Peramivir | Laninamivir |
| Influenza A | ||||
| A(H1N1) | 0.92 - 1.54 | 0.61 - 0.92 | ~0.13 | 0.27 |
| A(H3N2) | 0.43 - 0.62 | 1.48 - 2.17 | ~0.19 | 0.62 |
| A(H5N1) | ~0.089 | - | - | - |
| Influenza B | 5.21 - 12.46 | 2.02 - 2.57 | 0.74 | 3.26 |
Data compiled from multiple sources.[2] IC50 values can vary based on the specific viral strain and assay conditions.
Mechanism of Action
Neuraminidase inhibitors target the enzymatic activity of the neuraminidase protein on the surface of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected cells. By cleaving sialic acid residues from the host cell surface, neuraminidase allows the progeny virions to detach and spread the infection. This compound, like other inhibitors in its class, binds to the active site of the neuraminidase enzyme, preventing this cleavage and effectively trapping the virus on the cell surface, thus halting the progression of the infection.
Caption: Mechanism of action of this compound.
Experimental Protocols
The efficacy of neuraminidase inhibitors is primarily determined using a fluorometric enzyme inhibition assay. This method quantifies the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.
Neuraminidase Inhibition Assay (Fluorometric)
This protocol is based on the widely used method employing the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
Recombinant influenza virus neuraminidase or purified virus.
-
This compound and other comparator compounds.
-
MUNANA substrate.
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol).
-
96-well black, flat-bottom plates.
-
Fluorometer (Excitation: ~355-365 nm, Emission: ~450-460 nm).
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in Assay Buffer.
-
Enzyme Preparation: Dilute the neuraminidase enzyme or virus stock to a predetermined optimal concentration in Assay Buffer.
-
Incubation: In a 96-well plate, add the diluted inhibitor solutions and the diluted enzyme. Incubate at 37°C for 30 minutes to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to all wells. Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding the Stop Solution to each well.
-
Fluorescence Reading: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the Neuraminidase Inhibition Assay.
Conclusion
This compound has demonstrated highly potent in vitro inhibition of influenza neuraminidase, with an IC50 value superior to that of the active metabolite of oseltamivir in the initial study. While comprehensive data on its activity against a broad panel of influenza A and B subtypes is not yet publicly available, its initial performance warrants further investigation. The experimental protocols outlined in this guide provide a standardized framework for conducting comparative efficacy studies. Further research is necessary to fully elucidate the antiviral spectrum and potential clinical utility of this promising inhibitor.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Neuraminidase-IN-5
Researchers and laboratory personnel handling Neuraminidase-IN-5 must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. As a potent neuraminidase inhibitor, all waste materials contaminated with this compound should be treated as hazardous chemical waste.[1] The following guide provides detailed, step-by-step procedures for the proper disposal of this compound.
Waste Categorization and Segregation
Proper disposal begins with the correct identification and separation of waste streams. All materials that have come into contact with this compound must be segregated from general laboratory waste.
| Waste Type | Description |
| Solid Waste | Unused or expired compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated labware (e.g., pipette tips, vials, weigh boats), and any absorbent materials used for spills.[1][2] |
| Liquid Waste | Solutions containing this compound, including experimental buffers, reaction mixtures, and cell culture media.[2] |
| Sharps Waste | Any contaminated needles, syringes, razor blades, or other items that can puncture the skin.[1] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling any waste contaminated with this compound, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Collection:
-
Solid Waste: Collect all solid waste in a designated, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Liquid Waste: Collect liquid waste in a compatible, sealed container. Ensure the container is properly labeled with "Hazardous Waste" and the chemical name.
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.
3. Storage: Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general lab traffic, until they are collected for disposal.
4. Final Disposal: The final disposal of this compound waste must be conducted by a licensed and reputable hazardous waste disposal service. Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Never dispose of this compound or its containers in the regular trash or down the drain.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Handling Spills
In the event of a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material and place it in a properly labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
It is imperative to always consult your institution's specific safety and disposal guidelines and the official Safety Data Sheet (SDS) if available. If an SDS for this compound is not accessible, the procedures outlined for analogous compounds should be followed as a precautionary measure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
